molecular formula C16H16ClN5O6PS2+ B10774502 Rp-8-CPT-cGMPS

Rp-8-CPT-cGMPS

Cat. No.: B10774502
M. Wt: 504.9 g/mol
InChI Key: OUBFBEIDDZMLBN-MXSLEPDVSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rp-8-CPT-cGMPS is a potent, competitive, and membrane-permeant inhibitor of cGMP-dependent protein kinase (PKG). It exhibits high selectivity for PKG over other kinases such as PKA and Epac-1, making it an essential pharmacological tool for dissecting specific cGMP signaling pathways. With Ki values of 0.45 µM for PKGIβ, 0.5 µM for PKGIα, and 0.7 µM for PKGII, it effectively blocks PKG activity across its different isoforms. A key feature of this analog is its phosphodiesterase (PDE)-resistance and enhanced lipid solubility, allowing it to reach sufficient intracellular concentrations to exert its inhibitory effects reliably. This compound is invaluable in a wide range of research applications. Studies have utilized Rp-8-CPT-cGMPS to demonstrate the role of PKG in modulating blood-brain barrier permeability, where it partially prevented the increase in electrical resistance induced by a cGMP analog. In neuroscience, it has been shown to block thermal hyperalgesia facilitated by NMDA or nitric oxide at the spinal cord level, and it reduces Long-Term Potentiation (LTP) in hippocampal slices. Furthermore, it has been used to elucidate cross-talk between signaling pathways, such as in penile smooth muscle where it inhibits relaxations induced by both cGMP- and cAMP-dependent mechanisms, and in coronary artery smooth muscle where it attenuates the opening of BK(Ca) channels by cAMP-dependent vasodilators. Please note: This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H16ClN5O6PS2+

Molecular Weight

504.9 g/mol

IUPAC Name

9-[(4aR,7S)-2,7-dihydroxy-2-sulfanyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-ium-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one

InChI

InChI=1S/C16H15ClN5O6PS2/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11/h1-4,8,10-11,14,23,25,30H,5H2,(H2-,18,20,21,24)/p+1/t8-,10+,11?,14?,29?/m1/s1

InChI Key

OUBFBEIDDZMLBN-MXSLEPDVSA-O

Isomeric SMILES

C1[C@@H]2C([C@@H](C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)(O)S

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)(O)S

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Rp-8-CPT-cGMPS Mechanism & Application

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Pharmacologists, and Chemical Biologists

Executive Summary

Rp-8-CPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) represents a sophisticated chemical probe designed to interrogate the cGMP-dependent protein kinase (PKG) signaling axis.[1] Unlike first-generation inhibitors, this compound integrates specific structural modifications to overcome the three primary hurdles of nucleotide pharmacology: membrane permeability , metabolic stability , and isozyme selectivity .

This guide dissects the molecular mechanism of Rp-8-CPT-cGMPS, delineating its competitive binding kinetics, its distinct selectivity profile against cyclic nucleotide-gated (CNG) channels, and the precise experimental protocols required to ensure data integrity.

Chemical Biology: Structure-Activity Relationship (SAR)

To understand the mechanism, one must first understand the molecule's architecture. Rp-8-CPT-cGMPS is not a random discovery but a rationally designed analog of cGMP.

The "Rp" Modification (Phosphorothioate Stereochemistry)

The phosphate group of cGMP is modified by replacing one of the exocyclic oxygen atoms with sulfur.[2] This creates a chiral center at the phosphorus atom.

  • Rp-Isomer (Inhibitor): The sulfur is in the equatorial position.[2][3] This specific stereochemistry allows the molecule to bind to the Regulatory (R) subunit of PKG but prevents the conformational change necessary to release the Catalytic (C) subunit. It effectively "locks" the holoenzyme in an inactive state.

  • Sp-Isomer (Activator): Conversely, the Sp-isomer (sulfur in the axial position) mimics cGMP and induces the active conformation.

The "8-CPT" Modification (Lipophilicity)

Native cyclic nucleotides are hydrophilic and membrane-impermeable. The addition of a parachlorophenylthio (pCPT) group at the 8-position of the guanine ring serves two critical functions:

  • Membrane Permeability: It significantly increases the logP (lipophilicity), allowing the compound to passively diffuse across cell membranes without the need for microinjection or acetoxymethyl (AM) esterification.

  • PDE Resistance: The bulky 8-position substituent sterically hinders hydrolysis by phosphodiesterases (PDEs), ensuring the inhibitor remains stable during extended incubations.

Mechanism of Action: Competitive Antagonism

Rp-8-CPT-cGMPS functions as a competitive antagonist at the cGMP-binding sites of the PKG regulatory subunits.

The Kinetic "Lock"

Under basal conditions, PKG exists as a homodimer where the Regulatory (R) domain inhibits the Catalytic (C) domain (autoinhibition).

  • Binding: Rp-8-CPT-cGMPS competes with endogenous cGMP for the high-affinity binding sites on the R-subunit.

  • Stabilization: Unlike cGMP, which induces a conformational shift that pulls the R-subunit away from the C-subunit, Rp-8-CPT-cGMPS stabilizes the autoinhibited holoenzyme complex .

  • Outcome: The catalytic cleft remains occluded, preventing the phosphorylation of downstream substrates like VASP or IRAG.

Visualization: Signaling Pathway Blockade

PKG_Inhibition cGMP Endogenous cGMP PKG_Inactive PKG Holoenzyme (Inactive R2C2) cGMP->PKG_Inactive Binds R-Subunit Inhibitor Rp-8-CPT-cGMPS Inhibitor->PKG_Inactive Competes for R-Subunit PKG_Active Dissociated PKG (Active Catalytic Subunit) PKG_Inactive->PKG_Active Activation (Blocked) Substrates Substrate Phosphorylation (VASP, IRAG, IP3R) PKG_Active->Substrates Phosphorylation Response Smooth Muscle Relaxation / Platelet Inhibition Substrates->Response

Figure 1: Competitive inhibition mechanism.[4] Rp-8-CPT-cGMPS competes with cGMP for the regulatory subunit, stabilizing the inactive holoenzyme and preventing downstream signaling.

Selectivity Profile & Off-Target Considerations

A common pitfall in kinase research is assuming absolute specificity. While Rp-8-CPT-cGMPS is highly selective for PKG over PKA, its interaction with ion channels is a critical variable.

Quantitative Selectivity Data
TargetEffectKi / EC50Notes
PKG Iα / Iβ Inhibition 0.5 µM Competitive antagonist.[4]
PKG II Inhibition < 0.5 µM Highly potent against Type II.[1]
PKA (cAPK) No Effect> 100 µMHigh selectivity due to 8-CPT bulk.
CNG Channels Activation ~ 1-10 µMCRITICAL: Acts as an agonist at retinal cGMP-gated channels.
PDEs ResistantN/AHydrolytically stable.[2]
The CNG Channel Warning

Unlike its analog Rp-8-Br-PET-cGMPS (which inhibits CNG channels), Rp-8-CPT-cGMPS activates retinal CNG channels .

  • Implication: If your model system relies on cGMP-gated ion flux (e.g., retinal photoreceptors or olfactory neurons), using Rp-8-CPT-cGMPS may yield confounding results. In such cases, Rp-8-Br-PET-cGMPS is the superior choice.

Experimental Protocol: Validated Workflow

Reliable data requires strict adherence to handling protocols, particularly regarding pre-incubation times.

A. Preparation & Handling[2][3][5][6][7]
  • Solubility: Soluble in water (up to 100 mM) and DMSO.[2]

  • Stock Solution: Prepare a 10 mM stock in PCR-grade water or anhydrous DMSO. Aliquot into light-protective tubes (brown/black) to prevent UV degradation.

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

B. Cellular Assay Workflow

Why Pre-incubation? Intracellular cGMP generation (e.g., via NO stimulation of sGC) occurs within seconds. Although Rp-8-CPT-cGMPS is membrane-permeant, passive diffusion is slower than enzymatic synthesis. You must load the cell with the inhibitor before the stimulus arrives.

Step-by-Step Protocol (Example: Smooth Muscle Relaxation)
  • Seeding: Culture cells to 80-90% confluence.

  • Starvation (Optional): Serum-starve for 4-12 hours if required to reduce basal kinase activity.

  • Inhibitor Loading (The Critical Step):

    • Add Rp-8-CPT-cGMPS to the media.

    • Concentration: 10 µM – 50 µM (Start with 50 µM for robust inhibition).

    • Time: Incubate at 37°C for 20–30 minutes .

  • Stimulation:

    • Add agonist (e.g., SNP, ANP, or 8-Br-cGMP).

    • Incubate for the desired physiological timepoint (e.g., 5-15 mins).

  • Lysis/Readout:

    • Immediately lyse cells on ice with Phosphatase Inhibitor cocktails.

    • Assay for p-VASP (Ser239) via Western Blot as a readout of PKG activity.

C. Workflow Visualization

Protocol_Flow Start Cell Culture (80% Confluence) PreInc Pre-Incubation (Rp-8-CPT-cGMPS) 37°C, 20-30 min Start->PreInc Load Inhibitor Stim Stimulation (NO Donors / ANP) PreInc->Stim Inhibitor Equilibrium Reached Lysis Lysis & Analysis (p-VASP Blot) Stim->Lysis 5-15 min

Figure 2: Experimental timeline. The pre-incubation step is mandatory to establish intracellular equilibrium before the rapid onset of cGMP signaling.

Scientific Integrity: Controls & Validation

To adhere to E-E-A-T standards, every experiment using Rp-8-CPT-cGMPS must include specific controls to rule out non-specific toxicity or off-target effects.

  • The "Sp" Counterpart: Always run a parallel arm with Sp-8-CPT-cGMPS . This is the activator isomer. If Rp inhibits the effect and Sp mimics/enhances it, you have strong evidence for a PKG-dependent mechanism.

  • Negative Control: Use Rp-8-CPT-cAMPS (the PKA inhibitor analog) to prove that the observed effect is not due to PKA cross-reactivity or non-specific adenosine receptor binding.

  • Concentration Ceiling: Do not exceed 100 µM. Above this threshold, non-specific effects on other purinergic receptors or transporters may occur.

References

  • Butt, E., et al. (1994).[1] "(Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor."[4][5] European Journal of Pharmacology: Molecular Pharmacology, 269(2), 265-268.

  • Biolog Life Science Institute. (2017). "Technical Information: Rp-8-pCPT-cGMPS." Biolog Product Data Sheets.

  • Wei, J., et al. (1996). "Novel 8-substituted cGMP derivatives: synthesis and effects on cGMP-gated ion channels." Journal of Biological Chemistry, 271(4), 2337-2342.
  • Dostmann, W. R., et al. (1990).[2] "Probing the cyclic nucleotide binding sites of cAMP-dependent protein kinases I and II with analogs of adenosine 3',5'-cyclic phosphorothioates." Journal of Biological Chemistry, 265(18), 10484-10491.[6]

Sources

The cGMP Antagonist Rp-8-CPT-cGMPS: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Rp-8-CPT-cGMPS, a pivotal tool for researchers investigating cyclic guanosine monophosphate (cGMP) signaling pathways. We will delve into its fundamental properties, mechanism of action, and practical applications, offering field-proven insights to empower your experimental design and data interpretation.

Core Compound Identification

Rp-8-CPT-cGMPS is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG). To ensure accurate identification and procurement, it is crucial to be aware of its various identifiers.

IdentifierValue
CAS Number 153660-04-9
CAS Number (Sodium Salt) 208445-07-2[1][2]
Chemical Name 8-[(4-chlorophenyl)thio]-cyclic 3',5'-[hydrogen [P(R)]-phosphorothioate] guanosine[1]
Synonyms Rp-8-pCPT-cGMPS, (Rp)-8-(para-chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate[3]
Molecular Formula C₁₆H₁₅ClN₅O₆PS₂[4]
Molecular Weight 503.88 g/mol [4]
Molecular Weight (Sodium Salt) 525.9 g/mol [1][5]

Mechanism of Action: Competitive Inhibition of PKG

Rp-8-CPT-cGMPS functions as a competitive antagonist at the cGMP binding sites on the regulatory domain of PKG.[4] This inhibitory action prevents the conformational change required for the activation and release of the catalytic subunits of the kinase.

The key to its efficacy lies in its structural modifications. The Rp-phosphorothioate moiety confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained intracellular concentrations.[5] Furthermore, the 8-para-chlorophenylthio (8-pCPT) group significantly increases the lipophilicity of the molecule, facilitating its passive diffusion across cell membranes.[4][5] This enhanced membrane permeability is a critical advantage over less lipophilic cGMP analogs.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylyl Cyclase (inactive) NO->sGC_inactive Diffuses into cell sGC_active Soluble Guanylyl Cyclase (active) sGC_inactive->sGC_active NO binding GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG_inactive PKG (inactive) cGMP->PKG_inactive PKG_active PKG (active) PKG_inactive->PKG_active cGMP binding Substrates Substrate Proteins PKG_active->Substrates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Phosphorylation Rp_8_CPT_cGMPS Rp-8-CPT-cGMPS Rp_8_CPT_cGMPS->PKG_inactive Competitive Inhibition

Caption: cGMP/PKG signaling pathway and inhibition by Rp-8-CPT-cGMPS.

Key Physicochemical and Biological Properties

PropertyDescriptionReference
Inhibitory Constant (Ki) 0.5 µM for cGMP-dependent protein kinase.[3][4] Ki values for PKGIβ, PKGIα, and PKGII are 0.45 µM, 0.5 µM, and 0.7 µM, respectively.[2]
Selectivity Exhibits selectivity for PKG over Protein Kinase A (PKA).[2]
Lipophilicity High lipid solubility allows for efficient cell membrane penetration.[4]
Metabolic Stability Resistant to hydrolysis by mammalian cyclic nucleotide-responsive phosphodiesterases.[5]
Solubility The sodium salt is soluble in water.[1]

Experimental Applications and Protocols

Rp-8-CPT-cGMPS is a versatile tool for elucidating the role of PKG in a multitude of cellular processes. Its applications span from studying platelet aggregation and vasodilation to investigating neuronal plasticity and retinal degeneration.

General Considerations for Use

Due to its mechanism as a competitive inhibitor, pre-incubation with Rp-8-CPT-cGMPS is crucial for achieving maximal inhibition of PKG activity. This allows the inhibitor to permeate the cell membrane and occupy the cGMP binding sites on PKG before the application of a cGMP-elevating stimulus. A typical pre-incubation time is 20-30 minutes.

Representative Protocol: Inhibition of PKG in a Cell-Based Assay

This protocol provides a general framework for utilizing Rp-8-CPT-cGMPS to inhibit PKG-mediated phosphorylation of a downstream target, such as Vasodilator-Stimulated Phosphoprotein (VASP), in a cultured cell line.

Materials:

  • Cultured cells expressing PKG

  • Rp-8-CPT-cGMPS (sodium salt)

  • A cGMP-elevating agent (e.g., 8-Bromo-cGMP or a nitric oxide donor like SNP)

  • Cell lysis buffer

  • Primary antibody against phospho-VASP (Ser239)

  • Primary antibody against total VASP

  • Appropriate secondary antibodies

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and reach the desired confluency.

  • Pre-incubation with Inhibitor:

    • Prepare a stock solution of Rp-8-CPT-cGMPS in sterile water or an appropriate buffer.

    • Dilute the stock solution to the desired final concentration (e.g., 10-50 µM) in cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing Rp-8-CPT-cGMPS.

    • Incubate the cells for 20-30 minutes at 37°C.

  • Stimulation of cGMP Signaling:

    • Prepare a solution of the cGMP-elevating agent at the desired concentration.

    • Add the stimulating agent directly to the medium containing Rp-8-CPT-cGMPS.

    • Incubate for the desired time to induce PKG activation (e.g., 10-15 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against phospho-VASP and total VASP.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands and quantify the levels of phospho-VASP relative to total VASP.

Expected Outcome: Pre-incubation with Rp-8-CPT-cGMPS should lead to a dose-dependent decrease in the phosphorylation of VASP at Ser239 upon stimulation with a cGMP-elevating agent, demonstrating the inhibitory effect on PKG.

Start Start Plate_Cells Plate and Culture Cells Start->Plate_Cells Pre_Incubate Pre-incubate with Rp-8-CPT-cGMPS (20-30 min) Plate_Cells->Pre_Incubate Stimulate Stimulate with cGMP-elevating agent (10-15 min) Pre_Incubate->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Western_Blot Western Blot for p-VASP and Total VASP Lyse_Cells->Western_Blot Analyze Analyze Data Western_Blot->Analyze End End Analyze->End

Sources

Methodological & Application

Application Note: Protocol for Using Rp-8-CPT-cGMPS in Hippocampal Slice LTP

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the use of Rp-8-CPT-cGMPS , a membrane-permeable, hydrolysis-resistant competitive inhibitor of Protein Kinase G (PKG), to dissect the nitric oxide (NO)/cGMP signaling cascade in hippocampal Long-Term Potentiation (LTP). Unlike earlier generation inhibitors (e.g., KT5823), Rp-8-CPT-cGMPS offers superior specificity and stability, making it the gold standard for interrogating presynaptic mechanisms of plasticity at CA3-CA1 synapses.

Key Specifications:

Parameter Value
Target Protein Kinase G (PKG) types I & II
Mechanism Competitive Antagonist (binds regulatory site)
Ki (Inhibition Constant) ~0.5 µM (PKG Iα/Iβ)
Membrane Permeability High (Lipophilic CPT group)
PDE Stability High (Phosphorothioate modification)
Typical Bath Conc. 50 – 100 µM

| Intracellular Conc. | 10 – 20 µM (via patch pipette) |

Scientific Background & Mechanism

The NO-cGMP-PKG Axis in Synaptic Plasticity

In the hippocampus, particularly at Schaffer collateral-CA1 synapses, LTP induction often requires a retrograde signal. Postsynaptic NMDA receptor activation leads to calcium influx, activating neuronal Nitric Oxide Synthase (nNOS). The generated NO diffuses presynaptically, stimulating soluble Guanylyl Cyclase (sGC) to produce cGMP.

Why Rp-8-CPT-cGMPS? cGMP activates PKG, which phosphorylates targets involved in vesicle fusion (e.g., VASP, Syntaxin), thereby enhancing neurotransmitter release probability.

  • Rp-isomer Advantage: The "Rp" chiral configuration at the phosphorus atom prevents the conformational change necessary for the kinase holoenzyme to release its catalytic subunits, effectively locking PKG in an inactive state.

  • CPT Modification: The 8-(4-chlorophenylthio) group dramatically increases lipophilicity, allowing the compound to penetrate thick brain slices—a critical failure point for unmodified nucleotides.

Pathway Diagram

The following diagram illustrates the retrograde signaling pathway and the specific intervention point of Rp-8-CPT-cGMPS.

G Glu Glutamate Release NMDAR Postsynaptic NMDAR Activation Glu->NMDAR Ca Ca2+ Influx NMDAR->Ca nNOS nNOS Activation Ca->nNOS NO Nitric Oxide (NO) (Retrograde Diffusion) nNOS->NO sGC Presynaptic sGC NO->sGC Retrograde cGMP cGMP Production sGC->cGMP PKG PKG Activation cGMP->PKG LTP LTP Maintenance (Increased Pr) PKG->LTP Inhibitor Rp-8-CPT-cGMPS (Competitive Inhibition) Inhibitor->PKG Blocks

Caption: Figure 1. Retrograde NO/cGMP signaling in CA1 LTP. Rp-8-CPT-cGMPS competitively inhibits presynaptic PKG, preventing the enhancement of release probability.

Preparation and Handling

Critical Warning: Rp-8-CPT-cGMPS is sensitive to light and oxidation.[1][2] Improper handling will lead to the formation of the Sp-isomer (via sulfur oxidation) or hydrolysis products, which can act as agonists, ruining the experiment.

Stock Solution Protocol
  • Solvent: Dissolve in PCR-grade water or 100% DMSO.

    • Recommendation: Use water (up to 50 mM) to avoid DMSO effects on slice health, unless high bath concentrations (>100 µM) are required.

  • Concentration: Prepare a 10 mM or 50 mM stock .

  • Aliquoting: Divide into small aliquots (e.g., 10-20 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C . Stable for >6 months if kept dry and dark.

  • Working Solution: Dilute into oxygenated ACSF (Artificial Cerebrospinal Fluid) immediately before use. Protect the perfusion reservoir from direct light using aluminum foil.

Experimental Protocol: Hippocampal Slice LTP

A. Slice Preparation
  • Subject: Male C57BL/6 mice (P21-P42) or Sprague-Dawley rats (P21-P35).

  • Slicing: Prepare 350-400 µm transverse hippocampal slices in ice-cold, sucrose-substituted cutting solution to minimize excitotoxicity.

  • Recovery: Incubate slices in standard ACSF at 32°C for 30 minutes, then at room temperature (RT) for at least 1 hour.

    • ACSF Composition (mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 Glucose, 2 CaCl2, 1 MgCl2.

B. Electrophysiology Setup
  • Rig: Submerged recording chamber continuously perfused with oxygenated (95% O2 / 5% CO2) ACSF at 2-3 mL/min. Temperature: 30-32°C.

  • Electrodes:

    • Stimulating: Concentric bipolar electrode or glass pipette placed in the stratum radiatum.

    • Recording: Glass micropipette (1-3 MΩ) filled with ACSF, placed in stratum radiatum (CA1 dendritic field).

C. Drug Application Strategy

There are two methods to apply Rp-8-CPT-cGMPS. Bath application is preferred for studying the general presynaptic contribution.

Method 1: Bath Application (Standard)
  • Concentration: 50 µM – 100 µM .

    • Note: While Ki is ~0.5 µM, tissue penetration into a 400 µm slice requires a 100x driving gradient.

  • Incubation Time: At least 45–60 minutes prior to LTP induction.

    • Reasoning: Lipophilic nucleotides equilibrate slowly. Insufficient incubation is the #1 cause of false negatives.

Method 2: Intracellular Loading (Postsynaptic Specificity)
  • Concentration: 10 – 20 µM in the patch pipette internal solution.

  • Protocol: Wait 20 minutes after whole-cell break-in to allow diffusion into dendrites.

  • Use Case: To prove that the PKG requirement is presynaptic, load the postsynaptic cell with the inhibitor. If LTP persists, the relevant PKG is presynaptic (Arancio et al., 1995).

D. LTP Induction Workflow

The following timeline ensures the drug is active during the critical induction window.

Timeline Baseline Baseline Recording (20 min) 0.033 Hz WashIn Drug Wash-In (Rp-8-CPT-cGMPS) (45-60 min) Baseline->WashIn Switch to Drug ACSF Induction LTP Induction (TBS or HFS) (t = 0) WashIn->Induction Stable Baseline? Post Post-Induction Recording (60 min) Induction->Post Monitor fEPSP Slope

Caption: Figure 2. Experimental timeline. Extended wash-in is critical for slice penetration.

Induction Protocols:

  • High-Frequency Stimulation (HFS): 100 Hz for 1s (1 train). Standard for early-phase LTP.

  • Theta Burst Stimulation (TBS): 10 bursts of 4 pulses (100 Hz), inter-burst interval 200ms. Physiologically relevant.[3][4]

Data Interpretation & Expected Results

Quantitative Analysis

Normalize the initial slope of the fEPSP to the 10-minute baseline period immediately preceding induction.

ConditionExpected fEPSP Slope (% of Baseline) at 60 minInterpretation
Control (ACSF) 150% ± 10%Normal LTP maintenance.
Rp-8-CPT-cGMPS (50 µM) 100% - 110%Blockade of LTP. Indicates PKG dependence.
Sp-8-CPT-cGMPS (Control) > 160%Facilitation. Activator analog may enhance LTP or mimic it.
Mechanistic Validation

If Rp-8-CPT-cGMPS blocks LTP, confirm the site of action:

  • Paired-Pulse Facilitation (PPF): If the drug alters PPF ratios during wash-in, it suggests a basal presynaptic effect.

  • Pathway Specificity: In CA1, NO/cGMP is often required for stratum radiatum LTP but not stratum oriens LTP. Test both pathways to demonstrate specificity (Zhuo et al., 1994).

Troubleshooting & Controls

Common Pitfalls
  • "I see no effect on LTP."

    • Cause: Insufficient incubation time.

    • Solution: Increase wash-in to 90 minutes or increase concentration to 100 µM. Ensure ACSF flow rate is adequate (2-3 mL/min).

  • "The baseline is drifting downward."

    • Cause: Drug toxicity or DMSO effects.

    • Solution: Reduce DMSO concentration to <0.1%. Ensure the compound stock is not degraded (yellowing indicates oxidation).

  • "Is it specific?"

    • Control: Use Rp-8-Br-cGMPS as a secondary control, or compare with the PKA inhibitor Rp-cAMPS (which should not block cGMP-dependent LTP components).

Specificity vs. KT5823

Do not use KT5823. Although historically cited, KT5823 is a competitive inhibitor at the ATP site and is readily displaced by high intracellular ATP levels, making it ineffective in intact preparations. Rp-8-CPT-cGMPS is the superior choice because it binds the regulatory site, independent of ATP concentration.

References

  • Zhuo, M., et al. (1994). "Nitric oxide and cGMP can produce synaptic potentiation in the hippocampus." Nature, 368, 635–639.

    • Foundational paper establishing the role of cGMP/PKG in hippocampal LTP.
  • Arancio, O., et al. (1995). "Activity-dependent long-term enhancement of transmitter release by presynaptic 3',5'-cyclic GMP in cultured hippocampal neurons." Nature, 376, 74–80.

    • Demonstrates the presynaptic locus of cGMP action using specific inhibitors.
  • Butt, E., et al. (1994). "Rp-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor." European Journal of Pharmacology, 269(2), 265-268.

    • Technical characterization of the compound's Ki and specificity.
  • Kleppisch, T., et al. (1999). "Long-term potentiation in the hippocampal CA1 region of mice lacking cGMP-dependent kinases is normal and nitric oxide-independent." Journal of Neuroscience, 19(1), 48-55.

    • Provides genetic context and contrasts pharmacological findings.
  • Biolog Life Science Institute. "Technical Information: Rp-8-pCPT-cGMPS."

    • Source for chemical stability, solubility, and handling data.[1]

Sources

Rp-8-CPT-cGMPS stock solution preparation in DMSO vs water

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Rp-8-CPT-cGMPS Stock Solutions

Abstract

Rp-8-CPT-cGMPS (8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a potent, membrane-permeable, and metabolically stable competitive inhibitor of cGMP-dependent protein kinase (PKG).[1] Unlike the parent compound Rp-cGMPS, the addition of the lipophilic parachlorophenylthio (pCPT) group significantly enhances cell membrane permeability.[1] This guide provides a standardized protocol for preparing stock solutions, analyzing the critical trade-offs between Dimethyl Sulfoxide (DMSO) and aqueous (Water) preparations to ensure experimental reproducibility and compound stability.

Scientific Background & Mechanism

Mechanism of Action

Rp-8-CPT-cGMPS functions as a competitive antagonist of PKG (cGK).[1][2] It binds to the regulatory domain of the kinase but, due to the sulfur substitution (Rp-stereochemistry) at the cyclic phosphate, it prevents the conformational change required to release the catalytic subunit.[1] This effectively "locks" the kinase in an inactive state.[1]

  • Key Feature: The "Rp" isomer is the inhibitor.[1][2][3][4][5][6] The "Sp" isomer (Sp-8-CPT-cGMPS) is the activator.[1] Purity is critical; trace contamination with the Sp-isomer or cGMP can mask inhibition.[1]

  • Selectivity: It is highly selective for PKG over PKA (cAMP-dependent protein kinase), though at high micromolar concentrations, cross-reactivity can occur.[1]

Signaling Pathway Visualization

The following diagram illustrates the intervention point of Rp-8-CPT-cGMPS within the NO/cGMP signaling cascade.

G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP Cyclic GMP GTP->cGMP sGC Catalysis PKG_Inactive PKG (Inactive Holoenzyme) cGMP->PKG_Inactive Binds Regulatory Domain PKG_Active PKG (Active) PKG_Inactive->PKG_Active Conformational Change Substrates Phosphorylation of Substrates (VASP, IRAG, etc.) PKG_Active->Substrates Phosphorylation Response Cellular Response (Relaxation, Anti-proliferation) Substrates->Response Inhibitor Rp-8-CPT-cGMPS (Inhibitor) Inhibitor->PKG_Inactive Competes with cGMP Prevents Activation

Figure 1: Mechanism of PKG inhibition by Rp-8-CPT-cGMPS in the Nitric Oxide signaling pathway.[1][6][7][8]

Solubility & Stability Profile

The choice of solvent dictates the stability and application of the inhibitor.[1] Rp-8-CPT-cGMPS is most commonly supplied as a Sodium Salt , which aids aqueous solubility despite the lipophilic pCPT modification.[1]

Comparative Analysis: DMSO vs. Water
FeatureWater (Molecular Biology Grade) DMSO (Anhydrous)
Solubility Limit ~10 - 20 mM (Sodium Salt)> 50 mM
Primary Utility In vivo studies, DMSO-sensitive cells (e.g., stem cells).[1]High-concentration stocks, long-term freezer storage.[1][4]
Membrane Permeability Good (compound is lipophilic), but solvent doesn't aid entry.[1][4]Excellent (DMSO acts as a permeation enhancer).[1]
Stability (Hydrolysis) Good, but risk of slow desulfurization over months.[1]Excellent (anhydrous conditions prevent hydrolysis).[1]
Sterility Requires filtration (0.22 µm).[1]Bacteriostatic at high concentrations.[1]
Freezing Behavior Expands; use appropriate vials.Freezes at ~18°C; repeated freeze-thaw is damaging.[1]

Critical Stability Warning: Cyclic nucleotide phosphorothioates are resistant to hydrolysis by phosphodiesterases (PDEs), but they are susceptible to oxidation (desulfurization) over long periods, especially in the presence of light and air.[1] This converts the inhibitor (Rp) back into the parent nucleotide (cGMP) or the agonist (Sp), potentially reversing your experimental effect.[1]

Preparation Protocols

Protocol A: Preparation of 10 mM Stock in Water (Aqueous)

Best for: Immediate use, animal injections, or cell lines highly sensitive to DMSO.[1]

  • Equilibration: Allow the product vial to warm to room temperature inside a desiccator before opening. This prevents condensation, which degrades the solid.[1]

  • Calculation:

    • Formula Weight (Sodium Salt): ~525.9 g/mol (Check specific lot CoA).[1][5]

    • Target: 10 mM (10 µmol/mL).

    • Example: To dissolve 1 mg (1.90 µmol), add 190 µL of endotoxin-free water.[1]

  • Dissolution: Add water to the vial. Vortex vigorously for 30-60 seconds.[1] Sonicate for 1-2 minutes if particles persist.

  • Sterilization: If used for cell culture, pass through a 0.22 µm PES syringe filter.[1] Note: Account for volume loss in the filter dead volume.

  • Storage: Aliquot immediately into light-protective (amber) tubes. Store at -20°C. Do not refreeze.

Protocol B: Preparation of 50 mM Stock in DMSO (Organic)

Best for: Long-term storage, high-throughput screening, and robust cell penetration.[1]

  • Solvent Quality: Use high-grade, anhydrous DMSO (≥99.9%, stored under nitrogen if possible).

  • Calculation:

    • Target: 50 mM.

    • Example: To dissolve 5 mg (9.5 µmol), add 190 µL of DMSO.[1]

  • Dissolution: Add DMSO. The powder should dissolve rapidly.[1] Vortex briefly.

  • Aliquoting: Divide into small aliquots (e.g., 10-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Stable for >6 months.

Experimental Workflow & Decision Logic

Use the following logic to select the appropriate solvent system for your assay.

DecisionTree Start Start: Solvent Selection InVivo Is this an In Vivo / Animal Study? Start->InVivo DMSO_Tox Are cells highly sensitive to DMSO? (e.g., Primary Neurons, Stem Cells) InVivo->DMSO_Tox No (In Vitro) Water_Route Use WATER (Protocol A) Max Stock: ~10 mM InVivo->Water_Route Yes (Avoid Organic Solvents) DMSO_Tox->Water_Route Yes (>0.1% DMSO is toxic) DMSO_Route Use DMSO (Protocol B) Max Stock: >50 mM DMSO_Tox->DMSO_Route No (Standard Lines: HeLa, HEK293)

Figure 2: Decision matrix for selecting the optimal solvent based on experimental constraints.

Critical Considerations & Troubleshooting

  • Pre-Incubation is Mandatory: Even though Rp-8-CPT-cGMPS is lipophilic, passive diffusion takes time.[1] Pre-incubate cells for 20–30 minutes before adding the stimulus (e.g., NO donor) to ensure the kinase is blocked before cGMP levels rise.[1]

  • The "Sodium Salt" Factor: Most commercial preparations are the sodium salt.[1] If you possess the Free Acid form, water solubility will be negligible.[1] You must use DMSO or add stoichiometric NaOH to solubilize the free acid in water.[1]

  • Concentration Validation:

    • Ki (Inhibition Constant): ~0.5 µM.[1][6]

    • Working Concentration: Typically 10–50 µM in intact cells to overcome competition with high intracellular cGMP levels.[1]

    • Control: Always run a vehicle control (DMSO/Water) at the same final volume.[1]

  • Quality Control (The "Agonist Shift"): If your inhibitor starts behaving like an activator, it has likely oxidized.[1][4]

    • Test: Run a small HPLC check if results are ambiguous.[1]

    • Prevention:[1][3] Flush stock vials with inert gas (Nitrogen/Argon) before closing if possible.[1]

References

  • Butt, E., et al. (1994).[1][5][6] "(Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor."[1][6][9] European Journal of Pharmacology: Molecular Pharmacology, 269(2), 265-268.[1][6]

  • Biolog Life Science Institute. (2023).[1][10] "Technical Information: Rp-8-pCPT-cGMPS." Biolog Product Datasheets.

  • Werner, K., et al. (2011).[1] "Quantification of cAMP and cGMP Analogs in Intact Cells: Pitfalls in Enzyme Immunoassays." Naunyn-Schmiedeberg's Archives of Pharmacology, 384, 169–176.[1]

  • Cayman Chemical. (2023).[1] "Rp-8-pCPT-cGMPS (sodium salt) Product Information."

Sources

Application Note: Investigating Retinal Photoreceptor Degeneration using Rp-8-CPT-cGMPS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Retinitis Pigmentosa (RP) is a heterogeneous group of inherited retinal dystrophies characterized by the progressive loss of photoreceptors.[1][2][3][4][5] A common biochemical hallmark in many RP forms (particularly those linked to PDE6 mutations, such as the rd1 mouse model) is the toxic accumulation of cyclic guanosine monophosphate (cGMP).[5]

While historical models focused solely on cGMP-gated (CNG) channels, recent evidence identifies cGMP-dependent protein kinase (PKG) as a critical executioner of photoreceptor cell death.[5] Rp-8-CPT-cGMPS is a membrane-permeable, metabolically stable, competitive inhibitor of PKG.[5] This compound allows researchers to uncouple cGMP accumulation from PKG activation, thereby isolating the kinase's specific contribution to neurodegeneration.

This guide details the mechanistic rationale, material handling, and organotypic explant protocols required to utilize Rp-8-CPT-cGMPS for validating neuroprotective strategies.

Mechanism of Action: The cGMP-PKG Axis

In healthy photoreceptors, phosphodiesterase 6 (PDE6) hydrolyzes cGMP to keep levels low in the dark and regulate phototransduction. In rd mutants (e.g., Pde6b mutations), PDE6 is non-functional, leading to constitutive high levels of cGMP.

The Toxicity Hypothesis:

  • CNG Channel Overactivation: High cGMP opens CNG channels, causing Ca²⁺ influx.[6]

  • PKG Overactivation: High cGMP binds to the regulatory domain of PKG.

  • Cell Death: Activated PKG triggers downstream death effectors (often non-apoptotic, involving PARP activity and calpain activation).[5]

Rp-8-CPT-cGMPS Intervention:

  • "Rp" Modification: A sulfur substitution on the phosphate group prevents the conformational change required for kinase activation (Antagonist).[5]

  • "8-CPT" Modification: The 8-(4-chlorophenylthio) group increases lipophilicity, allowing the compound to cross cell membranes without viral vectors or electroporation.[5]

Visualization: The Therapeutic Blockade

G cluster_pathways Downstream Toxicity Mutation PDE6 Mutation (e.g., rd1, rd10) cGMP Accumulation of cGMP Mutation->cGMP CNG CNG Channel Opening cGMP->CNG PKG PKG Activation (Protein Kinase G) cGMP->PKG High Affinity Calcium Ca2+ Influx CNG->Calcium Death Photoreceptor Degeneration Calcium->Death PARP PARP Activity / Calpain Activation PKG->PARP PARP->Death Inhibitor Rp-8-CPT-cGMPS (Competitive Inhibitor) Inhibitor->PKG Blocks Activation Survival Neuroprotection / Delayed Degeneration Inhibitor->Survival

Figure 1: Schematic of the cGMP-toxicity pathway.[5] Rp-8-CPT-cGMPS competitively inhibits PKG, preventing the activation of downstream death effectors despite high intracellular cGMP levels.[5]

Material Profile & Handling

To ensure experimental reproducibility, the chemical integrity of the inhibitor is paramount.

ParameterSpecificationTechnical Note
Compound Name Rp-8-CPT-cGMPSAlso known as Rp-8-pCPT-cGMPS.[5][7][8]
Molecular Weight ~525.9 g/mol (Na+ salt)Check specific batch MW; hygroscopic nature affects weighing.[5]
Solubility Water / BufferSoluble in water (≥ 10 mM).[5][9] Avoid DMSO if possible for retinal cultures to minimize solvent toxicity.
Stability Metabolic StabilityResistant to mammalian PDEs (unlike native cGMP).[5][10]
Isomer Purity CriticalMust use Rp-isomer. The Sp-isomer is an activator.[5] Ensure >99% purity.
Storage -20°C (Lyophilized)Store stock solutions in aliquots at -80°C. Avoid freeze-thaw cycles.

Protocol: Organotypic Retinal Explant Culture

The organotypic retinal explant is the gold-standard model for this compound.[5] It preserves the cytoarchitecture and cell-cell interactions (photoreceptors, Müller glia, RPE) which are lost in dissociated cell cultures.

Experimental Timeline (The "Paquet-Durand" Window)[5]
  • Model: rd1 mouse (C3H lineage).

  • Start (P5): Post-natal day 5. At this stage, photoreceptor development is ongoing, but degeneration has not yet peaked.

  • End (P11): Post-natal day 11. This corresponds to the peak of rod photoreceptor death in the rd1 model.

Preparation of Culture Medium (R16)

Serum-free conditions are strictly required to prevent undefined growth factors from masking the specific effects of PKG inhibition.[5]

  • Base: DMEM/F12 (1:1 mixture).

  • Supplements:

    • 2% B27 supplement (w/o insulin if studying insulin pathways, otherwise standard).[5]

    • 1% N2 supplement.

    • 1% Penicillin/Streptomycin.

  • Preparation: Filter sterilize (0.22 µm).

Explant Dissection & Culture Setup

Step-by-Step Methodology:

  • Enucleation: Decapitate P5 mouse; enucleate eyes and place in cold PBS.

  • Pre-digestion: Incubate eyes in Proteinase K (0.12 mg/mL) for 15 min at 37°C to loosen scleral tissue (optional but recommended for clean peeling).

  • Dissection:

    • In a petri dish with fresh medium, remove the anterior segment (cornea/lens).

    • Gently peel the neuroretina away from the RPE/sclera.[11]

    • Make 4 radial cuts (cloverleaf shape) to allow the retina to flatten.[5]

  • Mounting:

    • Transfer retina to a polycarbonate membrane insert (0.4 µm pore size, Costar Transwell or similar).[5]

    • Orientation: Photoreceptor layer (ONL) must face down (towards the membrane) to access nutrients from the bottom compartment.[5]

  • Treatment:

    • Add 1 mL R16 medium to the bottom well.

    • Add 50 µM Rp-8-CPT-cGMPS to the medium.[5] (Recommended range: 10–100 µM; 50 µM is standard).[5]

    • Control: Vehicle (water/buffer) only.[5]

  • Incubation: 37°C, 5% CO₂.

  • Maintenance: Exchange 50% of the medium every 48 hours, replenishing the drug to maintain 50 µM concentration.

Workflow Diagram

Workflow P0 P0: Birth (rd1 Mouse) P5 P5: Dissection & Explant Start P0->P5 In vivo dev. Tx Treatment: Rp-8-CPT-cGMPS (50 µM, q2d) P5->Tx P11 P11: Harvest (Peak Death) Tx->P11 6 Days Culture Analysis Analysis: TUNEL / IHC P11->Analysis

Figure 2: Experimental timeline for assessing neuroprotection in rd1 retinal explants.

Functional & Morphological Readouts[5][11]

To validate the efficacy of Rp-8-CPT-cGMPS, you must quantify cell survival against the untreated rd1 baseline.[5]

The TUNEL Assay (Apoptosis/Necrosis)

Since rd1 degeneration involves DNA fragmentation, TUNEL is the primary readout.

  • Fixation: 4% PFA for 45 min at room temperature.

  • Cryosectioning: 12–14 µm vertical sections.

  • Staining: Use a fluorescent TUNEL kit (e.g., Roche In Situ Cell Death Detection Kit).[5]

  • Quantification: Count TUNEL-positive cells in the Outer Nuclear Layer (ONL).

    • Expected Result: Untreated rd1 will show massive TUNEL+ rows. Rp-8-CPT-cGMPS treated should show significantly fewer positive nuclei (typically 30–50% reduction).[5]

Immunohistochemistry (IHC)

Use markers to distinguish Rods vs. Cones, as PKG inhibition may protect them differentially.[5]

Target CellMarkerAntibody HostExpected Effect of Inhibitor
Rods Rhodopsin (Rho)Mouse/RabbitPreservation of outer segment morphology.[5]
Cones Cone Arrestin (mCar)RabbitIncreased density of surviving cones.[5]
Müller Glia GFAPMouseReduced reactive gliosis (stress marker).[5]

Data Interpretation & Troubleshooting

Self-Validating the System

To ensure the observed protection is due to PKG inhibition and not an artifact:

  • Positive Control: Use a known neuroprotective agent (e.g., a calpain inhibitor) in a parallel well.[5]

  • Negative Control: Use the Sp-8-CPT-cGMPS isomer (the activator).[5] This should accelerate or maintain the high rate of degeneration. If the activator also protects, your system has a non-specific artifact.

Common Pitfalls
IssueCauseSolution
High Background Death Mechanical damage during dissection.[5]Ensure the retina is peeled gently. Do not touch the center of the explant with forceps.
Drug Precipitation High concentration stock in cold media.Warm stock solution to RT before adding to media. Vortex vigorously.
Inconsistent Protection Batch variability or hydrolysis.Use aliquoted stocks. Do not re-freeze. Ensure the compound is the Rp-isomer .[5]
Fungal Contamination Non-sterile drug addition.Filter sterilize the drug stock (0.22 µm) or buy sterile-grade if available.[5]

References

  • Paquet-Durand, F., et al. (2009).[4][5][12][13] "PKG activity causes photoreceptor cell death in two retinitis pigmentosa models." Journal of Neurochemistry, 108(3), 796-810.[4][5]

  • Paquet-Durand, F., et al. (2010).[5][12] "A key role for cyclic nucleotide gated (CNG) channels in cGMP-related retinitis pigmentosa."[5][14] Human Molecular Genetics, 20(5), 941-947.[5] (Context on CNG vs PKG).

  • Viringipurampeer, I. A., et al. (2014). "The cGMP analogue CN03 provides functional protection of photoreceptors in the rd1 mouse model for retinitis pigmentosa." British Journal of Pharmacology. (Comparison of Rp-8-CPT-cGMPS analogs).

  • Biolog Life Science Institute. (n.d.). "Technical Information: Rp-8-pCPT-cGMPS." (Chemical properties and solubility data).

Disclaimer: This application note is for research use only. Not for diagnostic or therapeutic procedures in humans.

Sources

Troubleshooting & Optimization

Technical Support Center: Rp-8-CPT-cGMPS Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Rp-8-CPT-cGMPS. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the effective use of Rp-8-CPT-cGMPS, with a specific focus on overcoming solubility challenges in aqueous buffers. As a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), understanding its behavior in solution is critical for experimental success.[1][2]

I. Core Concepts: Understanding Rp-8-CPT-cGMPS

Rp-8-CPT-cGMPS, or (Rp)-8-(para-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, is a highly effective tool for investigating cGMP signaling pathways.[2] Its key features include high lipophilicity for excellent cell permeability and resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained inhibitory action.[1][3][4] However, its lipophilic nature can present challenges in achieving and maintaining solubility in aqueous experimental systems.

Mechanism of Action at a Glance

Rp-8-CPT-cGMPS acts as a competitive inhibitor of PKG.[1][2] It binds to the cGMP binding sites on the regulatory subunit of PKG, preventing the conformational change required for kinase activation. This makes it an invaluable tool for dissecting the roles of PKG in various physiological processes.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Rp-8-CPT-cGMPS_ext Rp-8-CPT-cGMPS (Extracellular) Rp-8-CPT-cGMPS_int Rp-8-CPT-cGMPS (Intracellular) Rp-8-CPT-cGMPS_ext->Rp-8-CPT-cGMPS_int Lipophilic Nature PKG Inactive PKG Rp-8-CPT-cGMPS_int->PKG Competitively Inhibits Active_PKG Active PKG PKG->Active_PKG Substrate Protein Substrate Active_PKG->Substrate Phosphorylates cGMP cGMP cGMP->PKG Activates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate

Caption: Mechanism of Rp-8-CPT-cGMPS Action.

II. Troubleshooting Guide: Solubility Issues

This section addresses common problems encountered when preparing and using Rp-8-CPT-cGMPS solutions.

Issue 1: Precipitate Formation Upon Addition to Aqueous Buffer

Cause: This is the most common issue and is typically due to the lipophilic nature of the compound and its lower solubility in aqueous solutions compared to organic solvents. The presence of certain salts or a suboptimal pH in the buffer can further decrease solubility.

Solution Workflow:

  • Initial Dissolution in an Organic Solvent:

    • It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. For a related compound, Rp-8-CPT-cAMPS, solubility in DMSO is high (e.g., 100 mM)[5].

    • Ensure the DMSO is anhydrous (of high quality) as moisture can affect the solubility of some compounds[6].

  • Serial Dilution:

    • Perform serial dilutions of the organic stock solution into your aqueous buffer rather than adding a large volume of the stock at once. This gradual introduction helps to avoid localized high concentrations that can lead to precipitation.

  • Vortexing/Sonication:

    • After each dilution step, vortex the solution thoroughly. Gentle sonication can also be beneficial in ensuring complete dissolution.

  • pH Considerations:

Start Start: Precipitate Observed Organic_Stock Prepare Concentrated Stock in DMSO Start->Organic_Stock Serial_Dilution Perform Serial Dilutions into Aqueous Buffer Organic_Stock->Serial_Dilution Vortex Vortex/Sonicate After Each Dilution Serial_Dilution->Vortex Check_pH Ensure Buffer pH is Optimal (e.g., 7.2-7.4) Vortex->Check_pH End Clear Solution Check_pH->End

Sources

Technical Support Center: Ensuring the Integrity of Rp-8-CPT-cGMPS as a PKG Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Rp-8-CPT-cGMPS. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful application of this potent protein kinase G (PKG) inhibitor. As a phosphorothioate analog, Rp-8-CPT-cGMPS is susceptible to oxidation, which can convert it into an agonist, leading to confounding experimental results. This resource provides in-depth FAQs, troubleshooting guides, and validated protocols to help you prevent, identify, and resolve issues related to the oxidation of Rp-8-CPT-cGMPS.

Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and function of Rp-8-CPT-cGMPS.

What is Rp-8-CPT-cGMPS and what is its primary function?

Rp-8-p-chlorophenylthio-guanosine-3',5'-cyclic monophosphorothioate (Rp-8-CPT-cGMPS) is a potent and selective inhibitor of cGMP-dependent protein kinase (PKG).[1] Its high lipophilicity allows it to readily cross cell membranes, making it an effective tool for studying the role of PKG in intact cells.[1] The 'Rp' designation refers to the stereochemistry at the phosphorus atom, which is crucial for its antagonist activity. It competitively binds to the cGMP-binding sites on PKG, preventing activation by endogenous cGMP.[1]

What is the "agonist form" and why is its formation a problem?

The agonist form is the corresponding Sp-isomer or, more commonly, the oxygen-substituted analog, 8-pCPT-cGMP. Unlike the Rp-isomer, which inhibits PKG, the agonist form activates it.[2] The formation of even small amounts of the agonist can counteract the intended inhibitory effect of Rp-8-CPT-cGMPS, leading to a net activation or a blunted inhibitory response. This can result in misinterpretation of experimental data, where a system expected to be inhibited shows signs of activation.

What causes the conversion of Rp-8-CPT-cGMPS to its agonist form?

The conversion is primarily due to the oxidation of the phosphorothioate group. In this reaction, the sulfur atom is replaced by an oxygen atom, a process known as desulfurization.[3] This oxidation can be triggered by exposure to light, oxidizing agents, and potentially reactive oxygen species in aqueous solutions, especially during prolonged storage or incubation.[4]

How can I tell if my Rp-8-CPT-cGMPS has oxidized?

The most definitive way is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate the Rp-isomer from its oxidized counterpart.[5] Experimentally, if you observe unexpected activation of cGMP-mediated pathways (e.g., vasodilation, decreased platelet aggregation) when you expect inhibition, it is a strong indication that your sample may be compromised.[6]

Troubleshooting Guide: Unexpected Agonist Effects

Problem: I'm using Rp-8-CPT-cGMPS to inhibit PKG, but my results are consistent with PKG activation. What's happening?

This is a classic sign of Rp-8-CPT-cGMPS degradation. Follow these steps to diagnose and resolve the issue.

Step 1: Assess Storage and Handling Practices

Review your current procedures against the recommended best practices. Improper storage is the most common cause of compound degradation.

G start Start Troubleshooting storage_check Is the lyophilized compound stored at -20°C or below in a light-protected, airtight container? start->storage_check solution_check Are stock solutions stored at -20°C or below in small aliquots to avoid freeze-thaw cycles? storage_check->solution_check Yes improper_storage Incorrect Storage: Immediately transfer to proper conditions. Consider purchasing a new vial. storage_check->improper_storage No handling_check Are aqueous solutions prepared fresh using degassed, high-purity solvents? solution_check->handling_check Yes improper_solution_storage Incorrect Solution Handling: Discard old stock. Prepare fresh aliquots. solution_check->improper_solution_storage No improper_handling Potential for Oxidation During Prep: Review and implement Protocol 2 for solution preparation. handling_check->improper_handling No pass Storage & Handling Appear Correct handling_check->pass Yes

Caption: Troubleshooting Workflow for Storage and Handling.

Step 2: Verify the Integrity of Your Stock Solution

If your storage and handling practices seem correct, the next step is to analytically verify the purity of your compound.

  • Action: Analyze an aliquot of your stock solution using the HPLC method detailed in Protocol 3.

  • Expected Outcome: A single major peak corresponding to Rp-8-CPT-cGMPS.

  • Troubleshooting: If you observe a significant secondary peak that corresponds to the retention time of the agonist (8-pCPT-cGMP), your stock is contaminated. Discard it and prepare a fresh stock from a new vial of lyophilized powder.

Step 3: Review Your Experimental Protocol

The conditions of your experiment could be contributing to oxidation.

  • Long Incubation Times: Are you incubating the compound for extended periods in aqueous, oxygen-rich environments like cell culture media?

    • Solution: Minimize incubation times where possible. Consider adding the inhibitor closer to the time of measurement. For long-term experiments, replenishing the inhibitor may be necessary.

  • Presence of Oxidizing Agents: Does your experimental buffer or media contain components that could act as oxidizing agents?

    • Solution: If possible, substitute these components. The inclusion of a mild, non-interfering antioxidant could be tested, but this must be validated to ensure it doesn't affect your experimental system.[3]

Protocols for Ensuring Antagonist Integrity

Adherence to these protocols will significantly reduce the risk of Rp-8-CPT-cGMPS oxidation.

Protocol 1: Long-Term Storage of Lyophilized Rp-8-CPT-cGMPS
  • Upon receipt, immediately store the vial of lyophilized Rp-8-CPT-cGMPS at -20°C or, for enhanced stability, at -80°C.

  • Ensure the vial is tightly sealed to prevent moisture ingress.

  • Wrap the vial in aluminum foil or use an amber tube to protect it from light.[4]

Protocol 2: Preparation of Aqueous Stock Solutions
  • Prepare a suitable buffer: Use a high-purity, degassed buffer (e.g., by sparging with nitrogen or argon for 15-20 minutes) to minimize dissolved oxygen.

  • Equilibrate to room temperature: Allow the vial of lyophilized Rp-8-CPT-cGMPS to warm to room temperature before opening to prevent condensation.

  • Reconstitute: Add the calculated volume of your degassed buffer to the vial to create a concentrated stock solution (e.g., 10 mM). Gently vortex to ensure complete dissolution.

  • Aliquot: Immediately dispense the stock solution into small, single-use aliquots in light-protected tubes.

  • Store: Flash-freeze the aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][8]

Protocol 3: Quality Control via Analytical HPLC

This method can be used to assess the purity of your Rp-8-CPT-cGMPS stock.

ParameterRecommendation
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient 5-30% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 276 nm
Expected Retention The more lipophilic Rp-8-CPT-cGMPS will have a longer retention time than the more polar 8-pCPT-cGMP.

Visualizing the Science

Mechanism of Action: Antagonist vs. Agonist

G cluster_0 Antagonist Action cluster_1 Agonist Action rp Rp-8-CPT-cGMPS pkg_inactive PKG (Inactive) rp->pkg_inactive Binds & Inhibits no_effect No Downstream Signaling pkg_inactive->no_effect sp 8-pCPT-cGMP (Oxidized form) pkg_active PKG (Active) sp->pkg_active Binds & Activates effect Downstream Signaling Activated pkg_active->effect

Caption: Opposing effects of Rp-8-CPT-cGMPS and its oxidized form on PKG.

Chemical Conversion of Rp-8-CPT-cGMPS

G rp Rp-8-CPT-cGMPS (Antagonist) C16H14ClN5O6PS2 sp 8-pCPT-cGMP (Agonist) C16H15ClN5O7P rp->sp Oxidation (Desulfurization) oxidizing_agent Oxidizing Agent (e.g., O2, light) oxidizing_agent->rp

Caption: Oxidation of Rp-8-CPT-cGMPS to its agonist form.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions
ConditionLyophilized PowderStock Solution (in degassed buffer)
Temperature -20°C to -80°C-20°C to -80°C
Light Protect from light (amber vial/foil)Protect from light (amber tubes)
Atmosphere Tightly sealed vialTightly sealed, minimal headspace
Freeze-Thaw N/AAvoid; use single-use aliquots
Shelf-life Years (if stored correctly)Months (at -80°C), shorter at -20°C
Table 2: HPLC Method Parameters for Quality Control
ParameterSetting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient 5-30% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 276 nm

References

  • BIOLOG Life Science Institute. (n.d.). Technical Information about Rp-8-pCPT-cGMPS. Retrieved from [Link]

  • BIOLOG Life Science Institute. (n.d.). Technical Information about Rp-8-Br-PET-cGMPS. Retrieved from [Link]

  • Butt, E., van Bemmelen, M., Fischer, L., Walter, U., & Jastorff, B. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. European journal of pharmacology, 269(2), 265–268.
  • Zhao, Y., Zhou, H., & Chen, Y. (2014). Effects of Rp-8-Br-PET-cGMPS and myristoylated PKI on relaxations of porcine coronary arteries induced by 8-Br-cGMP and 8-Br-cAMP. ResearchGate. Retrieved from [Link]

  • Butt, E., Pohler, D., van Bemmelen, M., Genieser, H. G., & Jastorff, B. (1995). Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-Br-PET-cGMPS. British journal of pharmacology, 116(7), 3110–3116.
  • Miyazaki, T., et al. (2024). THF peroxide as a factor in generating desulphurised products from the solid-phase synthesis of phosphorothioate-modified oligonucleotides. RSC Advances, 14(31), 22358-22364.
  • Wiedmer, L., et al. (2021). Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinal Degenerations. Organic Process Research & Development, 25(8), 1935-1943.
  • Kellner, S., et al. (2017). Oxidation of phosphorothioate DNA modifications leads to lethal genomic instability.
  • Rai, A. J., Gelfand, C. A., Haywood, B. C., Warunek, D. J., Yi, J., Schuchard, M. D., Meagher, R. J., & Killeen, T. (2005). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. Proteomics.
  • BIOLOG Life Science Institute. (n.d.). Technical Information about 8-pCPT-cGMP. Retrieved from [Link]

  • Kappel, J. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of biomolecular screening, 8(2), 213–217.
  • Sanghavi, D. M., & Ghate, M. D. (2014). Efficient Synthesis of Antisense Phosphorothioate Oligonucleotides: Evaluation of Dichloroacetic Acid at Higher Concentration to Reduce Cycle Time. Organic Process Research & Development, 18(1), 119-124.
  • Eckstein, F. (2014). Phosphorothioates, essential components of therapeutic oligonucleotides. Nucleic acid therapeutics, 24(6), 374–385.
  • Xie, X., Liang, J., Pu, T., Xu, F., Yao, F., Yang, Y., Zhao, Y. L., You, D., Zhou, X., Deng, Z., & Wang, L. (2012). Phosphorothioate DNA as an antioxidant in bacteria. Nucleic acids research, 40(18), 9115–9123.
  • Li, Y., et al. (2023).
  • Ni, J., et al. (2024). Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. Frontiers in Chemistry, 12, 1336605.
  • Sharma, R., et al. (2021). Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Pleiotropic Nature. International journal of molecular sciences, 22(3), 1180.
  • Ma, H. P., et al. (2007). 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties. American journal of physiology. Cell physiology, 293(1), C248–C259.
  • Kumar, P., & Glick, J. (1998). Development and validation of a method for routine base composition analysis of phosphorothioate oligonucleotides. Journal of pharmaceutical and biomedical analysis, 17(8), 1379–1387.
  • Sankar, P. R., Latha, K. S., & Babu, P. S. (2021). Development and validation of RP-HPLC method for the determination of Pazopanib Hydrochloride (A tyrosine kinase inhibitor) in pharmaceutical dosage form. Research Journal of Pharmacy and Technology, 14(3), 1549-1554.
  • Assay Genie. (2024). Phosphorothioate: Enhancing Stability in Oligonucleotide-Based Therapies. Retrieved from [Link]

  • Kellner, S., et al. (2017). Oxidation of phosphorothioate DNA modifications leads to lethal genomic instability.
  • Wan, W. B., et al. (2014). Control of phosphorothioate stereochemistry substantially increases the efficacy of antisense oligonucleotides.
  • Yu, D., et al. (2004). Peroxide-mediated desulfurization of phosphorothioate oligonucleotides and its prevention. Journal of pharmaceutical sciences, 93(3), 633–642.
  • Lee, J. E., et al. (2015). Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. Osong public health and research perspectives, 6(6), 357–362.
  • Rai, A. J., et al. (2005). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. Proteomics.
  • Khan, A., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation.
  • Sergeant, G. P., et al. (2005). Activation of the cGMP/PKG pathway inhibits electrical activity in rabbit urethral interstitial cells of Cajal by reducing the spatial spread of Ca2+ waves. The Journal of physiology, 569(Pt 2), 517–529.

Sources

Technical Support Center: Troubleshooting Rp-8-CPT-cGMPS Precipitation in Cell Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Rp-8-CPT-cGMPS. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation issues encountered when using Rp-8-CPT-cGMPS in cell culture media. Our goal is to equip you with the scientific understanding and practical steps to ensure the successful application of this potent and selective protein kinase G (PKG) inhibitor in your experiments.

Understanding Rp-8-CPT-cGMPS: A Quick Reference

FeatureDescription
Full Name 8-(4-Chlorophenylthio)guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer
Common Abbreviation Rp-8-CPT-cGMPS
Primary Target cGMP-dependent protein kinase (PKG) inhibitor.[1][2]
Key Characteristics High lipophilicity, membrane-permeant, and resistant to hydrolysis by phosphodiesterases (PDEs).[2]
Common Formulation Available as a sodium salt, which is soluble in water.

Part 1: Core Troubleshooting Guide

Question: I've added my Rp-8-CPT-cGMPS stock solution to my cell media, and I immediately see a precipitate. What's happening and how can I fix it?

Answer: Immediate precipitation upon addition to aqueous media is a common issue with lipophilic compounds like Rp-8-CPT-cGMPS. This phenomenon, often referred to as "oiling out" or crashing, occurs when the compound's solubility limit is exceeded in the final solution. The key is to manage the transition from a high-concentration organic stock to the low-concentration aqueous environment of your cell culture media.

Here is a systematic approach to troubleshoot and prevent this issue:

1. Review Your Stock Solution Preparation:

  • Solvent Choice is Critical: While DMSO is a common solvent for many inhibitors, for Rp-8-CPT-cGMPS, using sterile, nuclease-free water to dissolve the sodium salt form is the recommended starting point. The sodium salt of Rp-8-CPT-cGMPS is water-soluble, which can significantly reduce precipitation issues when diluting into aqueous media. If you are not using the sodium salt, consider obtaining it for improved solubility.

  • DMSO as a Secondary Option: If you must use DMSO, ensure it is of high purity and anhydrous. Water content in DMSO can reduce its solvating power for lipophilic compounds. Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your media. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though it's always best to keep it below 0.1% if possible.[3]

  • Gentle Dissolution: When preparing your stock solution, ensure the compound is fully dissolved. Gentle warming (to no more than 37°C) and vortexing or sonication can aid in dissolution. However, avoid excessive heat, which could degrade the compound.

2. Optimize Your Dilution Strategy:

A rapid change in solvent environment is a primary cause of precipitation. A stepwise dilution protocol is crucial.

G

Detailed Stepwise Dilution Protocol:

  • Prepare your final volume of cell culture media and warm it to 37°C in a sterile tube.

  • Create an intermediate dilution of your Rp-8-CPT-cGMPS stock solution. Instead of adding the concentrated stock directly to the full volume of media, first dilute it in a smaller volume of pre-warmed, serum-free media or sterile PBS. A 1:10 or 1:100 intermediate dilution is a good starting point.

  • Add the intermediate dilution to the final media volume dropwise while gently swirling the tube. This gradual introduction allows the compound to disperse and dissolve more effectively.

  • Visually inspect for any signs of precipitation after each drop. If you observe any cloudiness, pause and allow it to dissolve before adding more.

3. Consider the Impact of Media Components:

  • Serum Proteins: Fetal Bovine Serum (FBS) and other serum components contain proteins that can bind to lipophilic compounds, sometimes leading to the formation of insoluble complexes. If you are using serum-containing media, try pre-warming the media and adding the Rp-8-CPT-cGMPS solution slowly. In some cases, reducing the serum concentration during the initial hours of treatment may be beneficial, if compatible with your cell line's health.

  • Salts and pH: Cell culture media are complex solutions of salts, amino acids, and vitamins. High concentrations of divalent cations (like Ca²⁺ and Mg²⁺) can sometimes contribute to the precipitation of certain compounds.[4] Ensure your media is at the correct physiological pH (typically 7.2-7.4), as pH shifts can alter compound solubility.

4. Temperature Matters:

Sudden temperature changes can cause dissolved solutes to precipitate out of solution.[5][6]

  • Pre-warm your media: Always pre-warm your cell culture media to 37°C before adding the Rp-8-CPT-cGMPS solution.

  • Avoid freeze-thaw cycles: Prepare aliquots of your stock solution to avoid repeated freezing and thawing, which can degrade the compound and affect its solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and concentration for an Rp-8-CPT-cGMPS stock solution?

A1: For the sodium salt of Rp-8-CPT-cGMPS, the primary recommendation is to use sterile, nuclease-free water to prepare your stock solution. A starting concentration of 10-20 mM is generally achievable. If using DMSO, a similar concentration range is recommended to minimize the final solvent concentration in your cell culture.

Q2: Can I filter-sterilize my Rp-8-CPT-cGMPS stock solution?

A2: While filter sterilization is a standard practice for many reagents, it can be problematic for lipophilic compounds. There is a risk of the compound binding to the filter membrane, which would reduce the actual concentration of your stock solution. If you must filter, use a low-protein-binding filter material (e.g., PVDF) and consider testing the concentration of the filtered solution if your assay is highly sensitive to concentration. Given that high-purity DMSO is sterile and sterile water is readily available, preparing the stock solution under aseptic conditions in a laminar flow hood is often sufficient.

Q3: My Rp-8-CPT-cGMPS precipitates after a few hours of incubation with my cells. What could be the cause?

A3: Delayed precipitation can be due to several factors:

  • Metabolic conversion: While Rp-8-CPT-cGMPS is designed to be resistant to PDEs, cellular metabolism could potentially alter the compound into a less soluble form over time.

  • Interaction with secreted cellular products: Cells secrete various molecules into the media, which could interact with the compound and lead to precipitation.

  • Changes in media pH: Cellular metabolism can cause a gradual shift in the pH of the culture media, which might affect the solubility of the compound.

  • Evaporation: If your incubator has low humidity, evaporation of water from the media can increase the concentration of all solutes, potentially exceeding the solubility limit of Rp-8-CPT-cGMPS. Ensure proper incubator humidification.[4]

To address this, you can try refreshing the media with a new solution of Rp-8-CPT-cGMPS after a few hours or using a lower working concentration if your experimental design allows.

Q4: How does the lipophilicity of Rp-8-CPT-cGMPS affect its use in cell culture?

A4: The high lipophilicity of Rp-8-CPT-cGMPS is a key feature that allows it to be membrane-permeant and effectively reach its intracellular target, PKG.[2] However, this same property is what makes it prone to precipitation in aqueous environments. The troubleshooting steps outlined in this guide are designed to manage this lipophilicity to ensure the compound remains in solution and is available to the cells.

Q5: What are the key differences between Rp-8-CPT-cGMPS and other cGMP analogs?

A5: Rp-8-CPT-cGMPS is a potent and selective inhibitor of PKG.[1][2] Other cGMP analogs may have different mechanisms of action, such as activating PKG or targeting other cGMP-binding proteins like cyclic nucleotide-gated (CNG) channels or phosphodiesterases (PDEs). The "Rp" configuration in the phosphorothioate moiety is crucial for its inhibitory activity against PKG. The 8-CPT (8-chlorophenylthio) modification enhances its lipophilicity and membrane permeability.[2]

Part 3: Protocols and Experimental Workflows

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of Rp-8-CPT-cGMPS Sodium Salt
  • Materials:

    • Rp-8-CPT-cGMPS, sodium salt (Molecular Weight: ~525.9 g/mol )

    • Sterile, nuclease-free water

    • Sterile microcentrifuge tubes

  • Procedure:

    • Under aseptic conditions (e.g., in a laminar flow hood), weigh out the desired amount of Rp-8-CPT-cGMPS sodium salt. For example, to make 1 ml of a 10 mM stock, you would need 5.26 mg.

    • Add the appropriate volume of sterile, nuclease-free water.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of Rp-8-CPT-cGMPS into Cell Culture Media
  • Materials:

    • 10 mM Rp-8-CPT-cGMPS stock solution

    • Pre-warmed (37°C) cell culture media (serum-free for intermediate dilution)

    • Sterile tubes

  • Procedure (Example for a final concentration of 10 µM in 10 ml of media):

    • Intermediate Dilution: In a sterile tube, add 990 µl of pre-warmed, serum-free media. Add 10 µl of the 10 mM stock solution to create a 100 µM intermediate solution. Mix gently by pipetting.

    • Final Dilution: To 9 ml of your final pre-warmed cell culture media (with or without serum), add 1 ml of the 100 µM intermediate solution. Add the intermediate solution dropwise while gently swirling the tube containing the final media.

    • This will result in a final concentration of 10 µM Rp-8-CPT-cGMPS in 10 ml of media. The final concentration of the stock solvent (water or DMSO) will be minimal.

G

References

  • Butt, E., van Bemmelen, M., Fischer, L., Walter, U., & Jastorff, B. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. European journal of pharmacology, 269(2), 265–268.
  • Gamm, D. M., Francis, S. H., Angelotti, T. P., Corbin, J. D., & Uhler, M. D. (1995). The type II isoform of cGMP-dependent protein kinase is dimeric and possesses regulatory and catalytic properties distinct from the type I isoforms. The Journal of biological chemistry, 270(45), 27380–27388.
  • Butt, E., Pohler, D., van Bemmelen, M., Genieser, H. G., & Jastorff, B. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. Naunyn-Schmiedeberg's archives of pharmacology, 349(Suppl), R82.
  • BIOLOG Life Science Institute. (n.d.). Rp-8-pCPT-cGMPS. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media? Retrieved from [Link]

  • FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Rp-8-CPT-cGMPS Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of Rp-8-CPT-cGMPS. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this potent protein kinase G (PKG) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Rp-8-CPT-cGMPS?

Rp-8-CPT-cGMPS is a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] It functions by binding to the cGMP binding domain on the regulatory subunit of PKG, which prevents the conformational change required for kinase activation by the endogenous second messenger, cGMP. This inhibition is reversible. Additionally, due to its chemical structure, Rp-8-CPT-cGMPS is resistant to hydrolysis by phosphodiesterases (PDEs), ensuring its stability during experiments.[3]

Q2: Why is pre-incubation of Rp-8-CPT-cGMPS necessary?

As a competitive inhibitor that acts on the regulatory subunit of PKG, pre-incubation is crucial to allow sufficient time for the inhibitor to permeate the cell membrane and occupy the cGMP binding sites on PKG before the kinase is activated by an experimental stimulus.[4] Without adequate pre-incubation, the endogenous increase in cGMP levels upon stimulation can outcompete the inhibitor for binding to PKG, leading to reduced or inconsistent inhibitory effects.

Q3: What are the key properties of Rp-8-CPT-cGMPS to consider for experimental design?

Rp-8-CPT-cGMPS is characterized by its high lipophilicity, which allows for excellent cell membrane permeability.[1][5] It is also metabolically stable against degradation by PDEs.[3] However, it is important to note that while it is a potent PKG inhibitor, it may exhibit some off-target effects on other cyclic nucleotide-binding proteins, such as protein kinase A (PKA) and certain PDEs, particularly at higher concentrations.[5]

Q4: How should Rp-8-CPT-cGMPS be stored?

For long-term storage, Rp-8-CPT-cGMPS should be stored in its lyophilized form in the freezer. Solutions of the compound should be protected from bright light and also stored frozen. This is to prevent potential oxidation, which could lead to the formation of the agonistic cGMP analog.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of PKG activity. 1. Insufficient pre-incubation time: The inhibitor has not had enough time to reach its target and bind to PKG before activation. 2. Suboptimal inhibitor concentration: The concentration of Rp-8-CPT-cGMPS may be too low to effectively compete with the levels of cGMP produced by your experimental stimulus. 3. Degradation of the inhibitor: Improper storage or handling may have led to the degradation of the compound.1. Optimize pre-incubation time: Perform a time-course experiment to determine the optimal pre-incubation duration for your specific cell type and experimental conditions (see detailed protocol below). 2. Optimize inhibitor concentration: Conduct a dose-response experiment to identify the minimal concentration of Rp-8-CPT-cGMPS that yields maximal inhibition. 3. Use fresh inhibitor: Prepare fresh solutions of Rp-8-CPT-cGMPS from a properly stored lyophilized stock.
Variability between experimental replicates. 1. Inconsistent timing of pre-incubation or stimulation: Minor variations in timing can lead to significant differences in results. 2. Cell density or health: Differences in cell confluency or viability can affect the cellular response to both the inhibitor and the stimulus.1. Standardize all timings: Use timers and a consistent workflow for all experimental steps. 2. Ensure consistent cell culture conditions: Plate cells at the same density and ensure they are in a healthy, logarithmic growth phase before starting the experiment.
Unexpected or off-target effects observed. 1. Inhibition of other kinases or PDEs: At higher concentrations, Rp-8-CPT-cGMPS may inhibit PKA or PDEs.[5] 2. Non-specific cellular effects: The compound or its vehicle (e.g., DMSO) may have unintended effects on the cells.1. Use the lowest effective concentration: Determine the minimal concentration of Rp-8-CPT-cGMPS that effectively inhibits PKG to minimize off-target effects. 2. Include appropriate controls: Always include a vehicle control (e.g., cells treated with DMSO alone) to account for any effects of the solvent. Consider using a structurally related but inactive compound as a negative control if available.

Experimental Protocol: Determining the Optimal Pre-incubation Time for Rp-8-CPT-cGMPS

This protocol provides a framework for systematically determining the optimal pre-incubation time for Rp-8-CPT-cGMPS in your specific experimental system.

Objective: To identify the minimum pre-incubation time required for Rp-8-CPT-cGMPS to achieve maximal inhibition of PKG activity.

Materials:

  • Cultured cells of interest

  • Rp-8-CPT-cGMPS

  • PKG-activating stimulus (e.g., a cGMP analog like 8-pCPT-cGMP or a nitric oxide donor)

  • Appropriate cell culture medium and supplements

  • Assay reagents to measure a downstream marker of PKG activity (e.g., VASP phosphorylation assay, substrate phosphorylation assay)

  • Multi-well plates (e.g., 24- or 96-well)

  • Standard cell culture and laboratory equipment

Methodology:

  • Cell Seeding: Plate your cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours.

  • Preparation of Reagents:

    • Prepare a stock solution of Rp-8-CPT-cGMPS in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions of Rp-8-CPT-cGMPS and the PKG-activating stimulus in pre-warmed cell culture medium.

  • Experimental Setup:

    • Design your experiment to include a range of pre-incubation times. A typical starting range could be 15, 30, 60, 90, and 120 minutes.

    • Include the following controls in your experimental plate layout:

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

      • Stimulus Only Control: Cells treated with the PKG-activating stimulus only.

      • Inhibitor Only Control: Cells treated with Rp-8-CPT-cGMPS only.

  • Pre-incubation:

    • At staggered time points corresponding to your chosen pre-incubation durations, replace the culture medium in the appropriate wells with the medium containing Rp-8-CPT-cGMPS.

    • For example, if your longest pre-incubation time is 120 minutes, you will add the inhibitor to those wells first. Then, 30 minutes later, you will add the inhibitor to the 90-minute pre-incubation wells, and so on.

  • Stimulation:

    • At the end of all pre-incubation periods, add the PKG-activating stimulus to the appropriate wells (including the "Stimulus Only Control" and all pre-incubation time point wells).

    • Incubate for a predetermined time that is known to be sufficient to induce a robust PKG response.

  • Assay:

    • Terminate the experiment by lysing the cells or preparing them for your chosen downstream assay to measure PKG activity.

    • Perform the assay according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the results of your assay for each condition.

    • Normalize the data to the "Stimulus Only Control" to determine the percentage of inhibition for each pre-incubation time.

    • Plot the percentage of inhibition as a function of pre-incubation time. The optimal pre-incubation time is the shortest duration that results in the maximal and stable inhibition of PKG activity.

Example Data Presentation:

Pre-incubation Time (minutes)% PKG Inhibition (Mean ± SD)
1535 ± 5.2
3068 ± 4.1
6085 ± 3.5
9087 ± 3.8
12086 ± 4.0

Visualizing Key Concepts

Signaling Pathway of PKG Inhibition by Rp-8-CPT-cGMPS

Workflow start Start: Seed Cells prepare Prepare Reagents: Rp-8-CPT-cGMPS & Stimulus start->prepare pre_incubate Pre-incubate with Rp-8-CPT-cGMPS (Varying Time Points) prepare->pre_incubate stimulate Add PKG-activating Stimulus pre_incubate->stimulate assay Perform Downstream Assay (e.g., VASP Phosphorylation) stimulate->assay analyze Analyze Data: % Inhibition vs. Time assay->analyze end Determine Optimal Pre-incubation Time analyze->end

Caption: Workflow for determining the optimal pre-incubation time for Rp-8-CPT-cGMPS.

References

  • Butt, E., van Bemmelen, M., Fischer, L., Walter, U., & Jastorff, B. (1990). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. FEBS letters, 263(1), 47–50. Available from: [Link]

  • The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina. PubMed. Available from: [Link]

  • cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function. National Institutes of Health (NIH). Available from: [Link]

  • Technical Information about Rp-8-CPT-cAMPS. BIOLOG Life Science Institute. Available from: [Link]

  • cGMP-Dependent Protein Kinase Inhibitors in Health and Disease. PubMed Central. Available from: [Link]

  • Effects of Rp-8-Br-PET-cGMPS and myristoylated PKI (6× 10 − 6 M) on... ResearchGate. Available from: [Link]

  • Rp-8-pCPT-cGMPS. BIOLOG Life Science Institute. Available from: [Link]

  • Technical Information about Rp-8-Br-PET-cGMPS. BIOLOG Life Science Institute. Available from: [Link]

Sources

Technical Guide: Precision Preparation of Rp-8-CPT-cGMPS Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Rp-8-CPT-cGMPS batch specific molecular weight calculation Content type: Technical Support Center Guide

Senior Application Scientist Note: In precision pharmacology, the difference between "Molecular Weight" (MW) and "Formula Weight" (FW) is not a semantic detail—it is the source of significant experimental error. Rp-8-CPT-cGMPS is a potent, hydrolysis-resistant PKG inhibitor.[1] However, like many cyclic nucleotide analogs, it is hygroscopic and typically supplied as a salt (e.g., Sodium).[1]

This guide addresses the critical workflow for calculating batch-specific concentrations. Relying on the generic catalog MW will result in stock solutions that are systematically under-dosed, potentially shifting your IC50 values and compromising reproducibility.[1]

Part 1: The Core Logic (MW vs. Batch FW)

To prepare an accurate solution, you must distinguish between the Molecular Weight (MW) of the active anion and the Formula Weight (FW) of the powder in your vial.[1]

The Variables
  • Generic MW (Free Acid/Anhydrous): This is the theoretical mass of the molecule based solely on its chemical structure (C₁₆H₁₄ClN₅O₆PS₂).[1] For Rp-8-CPT-cGMPS (Na+ salt), the anhydrous MW is approximately 525.9 g/mol .[1][2]

  • Batch-Specific FW (The "Real" Mass): This includes the counter-ion (Sodium) plus the specific water content (hydration) and any solvent residues trapped in the crystal lattice during that specific production run.[1]

    • Example: If Batch X has 5% water content, the FW might be 553.5 g/mol .[1]

The Calculation

When preparing stock solutions by mass, you must use the Batch FW found on the Certificate of Analysis (CoA).[1]


[1]

Why this matters: If you use the generic MW (525.[1]9) to calculate the mass for a 10 mM solution, but the actual powder is hydrated (FW 553.5), you will weigh out less active compound than intended.[1] Your final concentration will be ~5% lower than calculated.[1]

Part 2: Troubleshooting & FAQs

Q1: I bought 1 mg of Rp-8-CPT-cGMPS. Why does the vial look empty or contain a "film"?

A: This is normal. Cyclic nucleotides are often lyophilized.[1]

  • Issue: The compound may form a thin, transparent film on the walls or bottom of the conical vial, making it look empty.[1]

  • Solution: Do not attempt to scrape the powder out.[1] Instead, add the solvent directly to the vial to dissolve the entire content.[1] Centrifuge briefly to ensure all liquid is at the bottom.

Q2: My CoA lists a "Water Content" or "Solvent Content." How do I incorporate this?

A: You usually don't have to calculate this manually if the CoA provides a Formula Weight (FW) .[1]

  • The Vendor (e.g., Biolog, Tocris) usually adjusts the listed FW on the label/CoA to account for the stoichiometry of the salt and hydration.[1]

  • Check: If the CoA lists "Molecular Weight: 525.9" and separately "Water Content: 4%", you must adjust:

    
    [1]
    
  • Note: Most high-quality vendors simply print the adjusted FW on the specific batch label.[1]

Q3: The vendor sold me "1 µmol" (micromole), not "1 mg." Do I still need the molecular weight?

A: No—and this is the preferred method for accuracy.[1]

  • If the unit size is 1 µmol , the vendor has already ensured that the vial contains exactly

    
     molecules (plus the necessary counter-ions and water).[1]
    
  • Protocol: Simply add 1.0 mL of solvent to the vial to create a 1.0 mM stock solution.[1] The mass inside the vial will vary batch-to-batch (e.g., 0.53 mg vs 0.55 mg), but the molar quantity is fixed.[1]

Q4: How do I validate the concentration of my stock solution? (The "Gold Standard")

A: Because weighing sub-milligram quantities is error-prone due to static and hygroscopy, you should validate your stock using UV-Vis spectrophotometry.[1]

  • Dissolve the compound to an estimated target concentration (e.g., 100 µM).

  • Measure Absorbance at 276 nm (in phosphate buffer, pH 7.0).

  • Use the Molar Extinction Coefficient (

    
    ) for Rp-8-CPT-cGMPS:
    
    
  • Calculate actual concentration:

    
    .[1]
    

Part 3: Experimental Protocol

Workflow: Precision Stock Preparation

Objective: Prepare a 10 mM stock solution of Rp-8-CPT-cGMPS (Sodium Salt).

Materials
  • Rp-8-CPT-cGMPS (Batch FW from CoA, e.g., 540.2 g/mol ).[1]

  • Solvent: HPLC-grade Water or anhydrous DMSO (if higher solubility is needed).[1]

  • UV-Vis Spectrophotometer (Quartz cuvette).[1]

Step-by-Step
  • Data Retrieval: Locate the Batch FW on the vial label or CoA.[1]

    • Scenario A (Bulk Powder): You have 5 mg.[1][3]

    • Scenario B (Fixed Unit): You have a "5 µmol" vial.[1]

  • Calculation (Scenario A - Bulk):

    • Target: 10 mM (0.01 mol/L) in 500 µL (0.0005 L).

    • Mass Required

      
      .[1]
      
    • Critique: Weighing 2.7 mg is difficult.[1] It is better to weigh the entire contents of the vial (by difference) and adjust the volume.

  • Dissolution (Scenario B - Fixed Unit):

    • If you have a 5 µmol vial, add 500 µL of solvent.[1]

    • Result:

      
      .[1]
      
  • Verification (Crucial):

    • Dilute 10 µL of stock into 990 µL buffer (1:100 dilution).

    • Measure

      
      .[1][2][4]
      
    • Expected

      
      .[1]
      
    • If

      
       is 2.05, your actual stock is 
      
      
      
      .[1] Adjust downstream dilution factors accordingly.

Part 4: Data Visualization

Diagram 1: Batch-Specific Calculation Workflow

This flow logic ensures you choose the correct path based on how the product was supplied (Mass vs. Molar Unit).[1]

StockPrep Start Start: Rp-8-CPT-cGMPS Vial CheckUnit Check Unit on Label Start->CheckUnit UnitMoles Unit: Micromoles (µmol) (e.g., 1 µmol, 5 µmol) CheckUnit->UnitMoles UnitMass Unit: Mass (mg) (e.g., 1 mg, 5 mg) CheckUnit->UnitMass ActionMoles Add Solvent Volume (V) C = n / V (No FW needed) UnitMoles->ActionMoles CheckCoA Retrieve Batch FW from CoA (Accounts for hydration) UnitMass->CheckCoA Dissolve Dissolve & Vortex ActionMoles->Dissolve CalcMass Calculate Mass or Volume m = C * V * FW_batch CheckCoA->CalcMass CalcMass->Dissolve UVCheck QC: UV Quantification Abs @ 276nm (Epsilon = 21,500) Dissolve->UVCheck Final Validated Stock Solution UVCheck->Final

Caption: Decision tree for preparing Rp-8-CPT-cGMPS stock solutions. Green path denotes the "molar unit" method (simplest); Red path denotes the "mass" method (requires Batch FW).

Diagram 2: Mechanism of Action (PKG Inhibition)

Understanding where Rp-8-CPT-cGMPS acts helps verify if the observed experimental effects are specific.[1]

PKG_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP Cyclic GMP sGC->cGMP Generates GTP GTP GTP->sGC PKG_Inactive PKG (Inactive) Regulatory Subunit cGMP->PKG_Inactive Binds Inhibitor Rp-8-CPT-cGMPS (Inhibitor) Inhibitor->PKG_Inactive Competes with cGMP (Prevents Activation) PKG_Active PKG (Active) Kinase Domain PKG_Inactive->PKG_Active Conformational Change Substrates Phosphorylation of Target Proteins (VASP, IRAG, etc.) PKG_Active->Substrates Phosphorylates Response Smooth Muscle Relaxation / Platelet Inhibition Substrates->Response

Caption: Mechanism of Action. Rp-8-CPT-cGMPS acts as a competitive antagonist at the Regulatory subunit of PKG, preventing the conformational change required for kinase activation.[1]

References

  • Biolog Life Science Institute. Rp-8-pCPT-cGMPS Product Information & Technical Data. Retrieved from [Link]

  • Butt, E., et al. (1994). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor.[1]European Journal of Pharmacology, 269(2), 265-268.[1][2]

Sources

Technical Support Center: Handling & Application of Rp-8-CPT-cGMPS

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Rp-8-CPT-cGMPS (Guanosine-3',5'-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Rp-isomer) Classification: Membrane-Permeable PKG Inhibitor Critical Alert: Extreme Hygroscopicity

The "Sticky" Situation: Storage & Handling

The Problem: Rp-8-CPT-cGMPS is a lyophilized sodium salt that is extremely hygroscopic. Upon exposure to atmospheric moisture, the fluffy powder collapses into a sticky, rubbery droplet. This alters the effective mass (due to water weight) and makes physical transfer nearly impossible.

The Solution: You must treat the physical handling of this compound as a thermodynamic process, not just a weighing step.

Protocol: The "Thermal Equilibration" Method

Follow this workflow to prevent hygroscopic collapse.

HandlingWorkflow Freezer 1. Storage (-20°C) Desiccator 2. Equilibration (Desiccator, RT, 1hr) Freezer->Desiccator Do NOT Open Yet Open 3. Break Seal (Low Humidity) Desiccator->Open Warm to Touch Solubilize 4. Solubilize (In-Vial) Open->Solubilize Do NOT Weigh Powder Aliquot 5. Aliquot & Refreeze Solubilize->Aliquot

Figure 1: Thermal Equilibration Workflow. Failing to warm the vial in a desiccator causes condensation inside the cold vial, instantly ruining the powder's physical state.

Expert Troubleshooting (Handling)

Q: The powder looks like a tiny droplet at the bottom of the cone. Is it empty? A: Likely not. Due to hygroscopic contraction, 1 mg of Rp-8-CPT-cGMPS can shrink to a volume of <1 µL. It often looks like a film or a small "tear" at the bottom. Do not attempt to scrape it out. Add solvent directly to the tube.

Q: Can I weigh out just 0.5 mg for a small experiment? A: Strongly Discouraged. Static electricity and hygroscopicity make weighing sub-milligram quantities inaccurate.

  • Best Practice: Dissolve the entire contents of the commercial vial to create a concentrated stock solution (e.g., 10 mM), then aliquot and freeze.

Reconstitution & Solubility

The Science: The "8-CPT" modification adds lipophilicity (helping it cross membranes), while the phosphate group (modified with sulfur) retains some charge. This dual nature requires specific solvent choices.

Solubility Data Table
SolventMax Solubility (Approx.)[1][2][3]Notes
Water ~5 - 10 mMRequires Vortexing/Sonication. pH dependent (neutral is best).
DMSO > 20 mMRecommended for Stock. Freezes well, prevents hydrolysis.
Ethanol Low/VariableNot recommended for primary stock.
PBS ~5 mMIonic strength can sometimes reduce solubility compared to pure water.
Protocol: Creating a Master Stock
  • Solvent Choice: Use anhydrous DMSO for the master stock (e.g., 10 mM) to ensure sterility and stability.

  • Volume Calculation: Do not rely on the label weight alone if high precision is needed. However, for commercial vials (e.g., 1 mg), adding the calculated volume is standard.

    • Example: To make a 10 mM stock from 1 mg (MW ≈ 503.9 g/mol ):

      
      
      
  • Mixing: Vortex thoroughly. If the "droplet" persists, sonicate in a water bath for 2 minutes at room temperature.

  • Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for >6 months.

Mechanism of Action & Experimental Application

The Mechanism: Rp-8-CPT-cGMPS is a competitive inhibitor.[2][4] It binds to the cyclic nucleotide-binding sites on the regulatory subunit of Protein Kinase G (PKG) but does not induce the conformational change required to release the catalytic subunit.

Signaling Pathway Blockade

MOA NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP (Endogenous) sGC->cGMP Converts GTP GTP GTP GTP->sGC PKG_Inactive PKG (Inactive) Regulatory-Catalytic Complex cGMP->PKG_Inactive Binds Reg Subunit RpInhibitor Rp-8-CPT-cGMPS (Inhibitor) RpInhibitor->PKG_Inactive Competes for Binding Site (LOCKS Complex) PKG_Active PKG (Active) Catalytic Subunit Released PKG_Inactive->PKG_Active Dissociation Substrate Phosphorylation of Substrates PKG_Active->Substrate

Figure 2: Competitive Inhibition. Rp-8-CPT-cGMPS occupies the binding site on PKG without triggering activation, effectively locking the kinase in its inactive holoenzyme state.

Experimental Design FAQs

Q: What concentration should I use on cells? A: Typical effective range is 10 µM – 100 µM .

  • Note: Because it is a competitive inhibitor, the required dose depends on the endogenous cGMP levels in your cells. If you are stimulating cGMP production (e.g., with NO donors), you may need the higher end (50-100 µM).

Q: How long is the pre-incubation? A: Mandatory 15–30 minutes.

  • Reasoning: Endogenous cGMP production (upon stimulation) is millisecond-fast. The inhibitor must permeate the membrane (lipophilic 8-CPT moiety helps this) and occupy the kinase sites before the burst of endogenous cGMP occurs.

Q: Is it specific to PKG? A: Highly specific for PKG over PKA. However, at very high concentrations (>100 µM), cross-reactivity with other cyclic nucleotide-gated channels or PDEs is theoretically possible, though the "Rp" modification makes it resistant to PDE hydrolysis [1].

References & Grounding

  • Butt, E., et al. (1994).[4] (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor.[4][5]European Journal of Pharmacology, 269(2), 265-268.[4]

  • Biolog Life Science Institute. Technical Information: Rp-8-CPT-cGMPS.

  • Werner, K., et al. (2011). Cyclic GMP signaling in platelets.[4]Blood, 118(20). (Demonstrates application in platelet inhibition).

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for your batch, as salt forms and hydration states can vary slightly.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming Rp-8-CPT-cGMPS Activity with VASP Phosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cell signaling, the guanosine 3',5'-cyclic monophosphate (cGMP)-dependent protein kinase (PKG) pathway stands as a critical regulator of numerous physiological processes, from vasodilation to platelet aggregation and neuronal function.[1] Researchers investigating this pathway frequently rely on pharmacological tools to dissect its components. Rp-8-CPT-cGMPS is a widely used, membrane-permeable compound designed to inhibit PKG activity. However, like any tool, its efficacy and specificity must be rigorously validated within the experimental context.

This guide provides an in-depth, experience-driven framework for confirming the inhibitory activity of Rp-8-CPT-cGMPS. We will move beyond a simple protocol, exploring the causal logic behind experimental design and establishing a self-validating system using the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) as a precise and reliable readout of PKG activity.

The cGMP/PKG Signaling Axis: A Mechanistic Overview

Understanding the mechanism of action is paramount. The canonical pathway is initiated by upstream signals, such as nitric oxide (NO), which activate soluble guanylyl cyclase (sGC) to produce cGMP. This second messenger then binds to the regulatory domain of PKG, causing a conformational change that unleashes its catalytic activity. Activated PKG proceeds to phosphorylate a host of downstream substrate proteins on specific serine and threonine residues, thereby effecting a cellular response.

Rp-8-CPT-cGMPS is a competitive antagonist at the cGMP binding site on PKG.[2] Its phosphorothioate modification at the Rp position prevents it from activating the kinase; instead, it occupies the binding site and prevents endogenous cGMP or activating analogs from doing so. Its high lipid solubility ensures it can readily cross cell membranes to reach its intracellular target.[3]

Our validation strategy hinges on monitoring a direct and highly specific downstream substrate of PKG: the VASP protein. PKG-mediated phosphorylation of VASP at the Serine 239 (Ser239) position is a well-established and specific marker of PKG activation.[4][5][6] Therefore, a successful experiment will demonstrate that a PKG activator induces VASP Ser239 phosphorylation, and this induction is blocked by pre-treatment with Rp-8-CPT-cGMPS.

cGMP_PKG_Pathway cluster_input Upstream Signal cluster_pathway Signaling Cascade cluster_output Downstream Readout cluster_tools Pharmacological Tools NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP VASP PKG->VASP Phosphorylates pVASP Phospho-VASP (Ser239) VASP->pVASP Activator 8-pCPT-cGMP (Activator) Activator->PKG Mimics cGMP Inhibitor Rp-8-CPT-cGMPS (Inhibitor) Inhibitor->PKG Blocks Binding

Figure 1. The cGMP/PKG signaling pathway and points of intervention.

Experimental Validation: A Self-Validating Protocol

This protocol is designed as a self-validating system. The inclusion of a potent PKG activator, such as 8-pCPT-cGMP , serves as a positive control.[7] If the activator fails to induce VASP phosphorylation, it points to a problem with the cells or the assay itself, not the inhibitor. Conversely, if the activator works but Rp-8-CPT-cGMPS fails to block it, the result confidently reflects on the inhibitor's activity (or lack thereof) at the concentration used.

Experimental Workflow

Workflow A 1. Cell Culture & Seeding (e.g., Platelets, Smooth Muscle Cells) B 2. Pharmacological Treatment - Vehicle Control - Activator (8-pCPT-cGMP) - Inhibitor (Rp-8-CPT-cGMPS) - Inhibitor + Activator A->B C 3. Cell Lysis (RIPA buffer with phosphatase/protease inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Western Blot - Separate proteins by size - Transfer to PVDF membrane D->E F 6. Immunoblotting - Primary Abs: pVASP (Ser239), Total VASP, GAPDH - HRP-conjugated Secondary Ab E->F G 7. Chemiluminescent Detection (Imaging System) F->G H 8. Densitometry & Analysis - Normalize pVASP to Total VASP - Normalize to Loading Control G->H

Figure 2. Step-by-step workflow for VASP phosphorylation assay.
Detailed Step-by-Step Methodology

1. Cell Preparation and Seeding:

  • Culture your cells of interest (e.g., human platelets, A431 cells, or vascular smooth muscle cells) under standard conditions.

  • Seed cells at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere and recover for 24 hours.

2. Pharmacological Treatment:

  • Rationale: This step is critical for establishing the necessary controls to validate the inhibitor's effect. Pre-incubation with the inhibitor is essential to ensure it has entered the cells and occupied the PKG binding sites before stimulation.

  • Prepare fresh stock solutions of 8-pCPT-cGMP (e.g., 10 mM in dH₂O) and Rp-8-CPT-cGMPS (e.g., 10 mM in DMSO).

  • Starve cells in serum-free media for 2-4 hours before treatment, if applicable, to reduce basal signaling.

  • Set up the following treatment groups:

    • Group A (Vehicle): Treat with the vehicle for the inhibitor (e.g., 0.1% DMSO) for 30 minutes, followed by the vehicle for the activator.

    • Group B (Activator Only): Treat with the inhibitor's vehicle for 30 minutes, then stimulate with the PKG activator 8-pCPT-cGMP (e.g., 100 µM) for 10-15 minutes.

    • Group C (Inhibitor + Activator): Pre-incubate with Rp-8-CPT-cGMPS (e.g., 50 µM) for 30 minutes, then stimulate with 8-pCPT-cGMP (100 µM) for 10-15 minutes.

    • Group D (Inhibitor Only): Pre-incubate with Rp-8-CPT-cGMPS (50 µM) for 30 minutes, followed by the activator's vehicle.

3. Cell Lysis:

  • Aspirate media and wash cells once with ice-cold PBS.

  • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape cells, transfer the lysate to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

4. Protein Quantification:

  • Determine the protein concentration of the supernatant from each sample using a BCA protein assay kit. This is crucial for ensuring equal protein loading in the subsequent steps.

5. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by molecular weight.

  • Transfer the separated proteins to a PVDF membrane.

6. Immunoblotting:

  • Rationale: Probing for three separate proteins—phosphorylated VASP, total VASP, and a loading control—provides the necessary checks for a trustworthy result.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody for phospho-VASP (Ser239) (e.g., Cell Signaling Technology #3114) overnight at 4°C.[5]

  • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image.

  • Crucial Step (Stripping & Reprobing): Strip the membrane and re-probe with an antibody for total VASP. This ensures that changes in the phospho-signal are due to altered phosphorylation, not changes in total VASP protein expression. Finally, strip and re-probe for a loading control (e.g., GAPDH) to confirm equal protein loading across all lanes.[4]

Data Interpretation and Expected Outcomes

The data obtained from the Western blot can be quantified using densitometry. The ratio of phospho-VASP to total VASP provides the most accurate measure of PKG activity.

Treatment GroupPKG Activator (8-pCPT-cGMP)PKG Inhibitor (Rp-8-CPT-cGMPS)Expected pVASP (Ser239) LevelInterpretation
A (Vehicle) --Basal / Very LowEstablishes baseline PKG activity.
B (Activator) +-HighConfirms cells are responsive and the assay is functional.
C (Inhibitor + Activator) ++Basal / Very LowConfirms the inhibitory activity of Rp-8-CPT-cGMPS.
D (Inhibitor Only) -+Basal / Very LowShows the inhibitor does not have off-target effects that increase phosphorylation.

Comparison with Alternative PKG Inhibitors

While Rp-8-CPT-cGMPS is a potent and widely used tool, no inhibitor is perfect. Understanding its profile in comparison to other available options allows for more informed experimental design.

InhibitorMechanism of ActionTypical Ki (PKG)Cell PermeabilityKey Considerations
Rp-8-CPT-cGMPS Competitive at cGMP binding site~0.5 µM[2][8]HighGood selectivity over PKA.[8] Standard choice for intact cell studies.
Rp-8-Br-PET-cGMPS Competitive at cGMP binding site~35 nM[9]Very HighMore potent than Rp-8-CPT-cGMPS. High lipophilicity.[10]
KT5823 Competitive at ATP binding site~230 nM[11]ModerateDifferent mechanism of action. May have off-target effects on other kinases. Its in-cell activity is debated.[11]
DT-2 / DT-3 Substrate-competitive peptide~12 nM / ~25 nM[9][11]High (fused peptides)Highly selective for PKG over PKA. As peptides, they may have different stability and uptake profiles.[11]

Why choose Rp-8-CPT-cGMPS? It offers a robust combination of good cell permeability, established efficacy, and selectivity for PKG by targeting the specific cGMP binding site rather than the more generic ATP binding pocket shared by all kinases.[2][3][12] This makes it a reliable first-line choice for many intact cell experiments.

Troubleshooting and Final Considerations

  • No activation with 8-pCPT-cGMP? Check cell health, passage number, and ensure the activator has not degraded. Confirm that your cell type expresses sufficient levels of PKG.

  • Incomplete inhibition with Rp-8-CPT-cGMPS? The concentration of the inhibitor may be too low, or the concentration of the activator may be too high, leading to out-competition. Perform a dose-response curve for both compounds to determine optimal concentrations for your system.

  • Off-Target Effects: While relatively selective, at high concentrations, all inhibitors risk off-target effects. Always use the lowest effective concentration and include appropriate controls. For example, Rp-8-CPT-cGMPS shows much lower affinity for PKA, but this should be considered in systems where PKA signaling is prominent.[8]

By employing the VASP phosphorylation assay as a self-validating system, researchers can confidently confirm the on-target activity of Rp-8-CPT-cGMPS, ensuring the integrity and reliability of their findings in the complex field of cGMP/PKG signaling.

References

  • Butt E, van Bemmelen M, Fischer L, Walter U, Jastorff B. (1990). (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor. FEBS Lett. 263(1):47-50. [Link]

  • BIOLOG Life Science Institute. Technical Information about Rp-8-CPT-cAMPS. [Link]

  • BIOLOG Life Science Institute. Technical Information about Rp-8-Br-PET-cGMPS. [Link]

  • Biocompare. Phospho-VASP (Ser239) Antibody 3114T from Cell Signaling Technology. [Link]

  • Wikipedia. Cyclic guanosine monophosphate. [Link]

  • Stago. Stago's VASP Assay Used For P2Y12 Biomarker Studies. [Link]

  • BIOLOG Life Science Institute. Rp-8-pCPT-cGMPS. [Link]

  • SciSpace. Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy. [Link]

  • ResearchGate. Effects of Rp-8-Br-PET-cGMPS and myristoylated PKI (6× 10 − 6 M) on... [Link]

  • Schlossmann J, Schinner E. (2012). cGMP-Dependent Protein Kinase Inhibitors in Health and Disease. International Journal of Molecular Sciences. 13(10):12709-12722. [Link]

  • Sirotkin AV, Makarevich AV, Kotwica J. (1998). Effect of four cGMP analogues with different mechanisms of action on hormone release by porcine ovarian granulosa cells in vitro. J Reprod Fertil. 112(1):127-33. [Link]

  • Lawrence DW, Pryzwansky KB. (2001). The vasodilator-stimulated phosphoprotein is regulated by cyclic GMP-dependent protein kinase during neutrophil spreading. J Immunol. 166(9):5550-6. [Link]

  • Li N, Chen W, H-C. Wu X, et al. (2015). Phosphorylation of Vasodilator-Stimulated Phosphoprotein Ser239 Suppresses Filopodia and Invadopodia in Colon Cancer. Am J Pathol. 185(10):2828-40. [Link]

  • BIOLOG Life Science Institute. 8-pCPT-cGMP. [Link]

  • Kim S, Kim K, Lee SH, Yun YJ, Choi S, Lee SY. (2013). Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol. Platelets. 24(7):567-72. [Link]

  • Yue G, Malik B, Yue G, Eaton DC. (2006). 8-pCPT-cGMP stimulates αβγ-ENaC activity in oocytes as an external ligand requiring specific nucleotide moieties. Am J Physiol Renal Physiol. 290(5):F1108-16. [Link]

  • Penzo M, Ojo KK, Rowell VJ, et al. (2020). Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs. Front Cell Infect Microbiol. 10:629606. [Link]

  • P-selectin and VASP-phosphorylation in the assessment of the effects of the nitric oxide-donating drug molsidomine on platelet function. (2012). J Thromb Thrombolysis. 34(3):312-9. [Link]

  • Thoracic Key. Vasodilator-Stimulated Phosphoprotein (VASP) Assay. [Link]

  • Antonova-Koch Y, Meister S, Abraham M, et al. (2018). Plasmodial Kinase Inhibitors: License to Cure? J Med Chem. 61(15):6489-6513. [Link]

  • ResearchGate. Correlation of VASP phosphorylation assays with the Multiplate® assay... [Link]

  • Bhamidipati R, Githaka N, Ojo KK. (2021). Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target. Front Cell Infect Microbiol. 10:630489. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.